molecular formula C13H16INO B5882698 1-(4-iodobenzoyl)-4-methylpiperidine

1-(4-iodobenzoyl)-4-methylpiperidine

Cat. No.: B5882698
M. Wt: 329.18 g/mol
InChI Key: KOKLNAIJKYZRRO-UHFFFAOYSA-N
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Description

1-(4-iodobenzoyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C13H16INO and its molecular weight is 329.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-iodobenzoyl)-4-methylpiperidine is 329.02766 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-iodobenzoyl)-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-iodobenzoyl)-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKLNAIJKYZRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-iodobenzoyl)-4-methylpiperidine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Synthesis, Physicochemical Profiling, and Applications of 1-(4-Iodobenzoyl)-4-methylpiperidine.

Executive Summary

1-(4-Iodobenzoyl)-4-methylpiperidine (C₁₃H₁₆INO) is a highly versatile, synthetic intermediate and pharmacophore building block utilized extensively in medicinal chemistry and radiopharmaceutical development. Structurally, it combines a lipophilic 4-methylpiperidine core with a reactive 4-iodobenzoyl moiety, bridged by a metabolically stable tertiary amide linkage. This whitepaper details the rational design, physicochemical properties, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery workflows, particularly in palladium-catalyzed cross-couplings and isotopic radiolabeling.

Structural Anatomy & Rational Design

The utility of 1-(4-iodobenzoyl)-4-methylpiperidine stems from the synergistic causality of its three distinct structural domains:

  • The 4-Methylpiperidine Ring: The incorporation of a methyl group at the 4-position of the piperidine ring introduces steric bulk and increases the overall lipophilicity of the molecule. This modification often alters the binding kinetics of the scaffold when interacting with G-protein coupled receptors (GPCRs) or central nervous system (CNS) targets by occupying specific hydrophobic pockets.

  • The Tertiary Amide Linker: Unlike ester equivalents, the amide bond provides exceptional resistance to enzymatic hydrolysis in vivo. Furthermore, the tertiary nature of the amide eliminates hydrogen bond donation, reducing the desolvation penalty required for the molecule to cross lipid bilayers.

  • The 4-Iodophenyl Moiety: The para-iodine atom is the critical functional handle of the molecule. Iodine is highly polarizable and capable of forming strong halogen bonds with target proteins. More importantly, the carbon-iodine (C-I) bond has a low bond dissociation energy, making it an ideal electrophile for oxidative addition in transition-metal catalysis.

Physicochemical Profiling

Understanding the physicochemical parameters of a scaffold is essential for predicting its pharmacokinetic behavior. The quantitative data for 1-(4-iodobenzoyl)-4-methylpiperidine is summarized below:

PropertyValueRationale / Implication
Molecular Formula C₁₃H₁₆INODefines the exact atomic composition.
Molecular Weight 329.18 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
LogP (Estimated) ~3.8High lipophilicity driven by the iodine and methylpiperidine, ensuring good membrane permeability.
Topological Polar Surface Area 20.31 ŲLow TPSA indicates excellent potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0Tertiary amide lacks N-H, reducing solvation penalties during receptor binding.
Hydrogen Bond Acceptors 1Carbonyl oxygen remains available for interacting with target active sites.

Synthetic Methodology: Mechanistic Causality & Protocol

The synthesis of 1-(4-iodobenzoyl)-4-methylpiperidine relies on a highly efficient nucleophilic acyl substitution. The reaction is driven by the attack of the secondary amine (4-methylpiperidine) on the electrophilic carbonyl carbon of 4-iodobenzoyl chloride [1].

Mechanistic Pathway

SynthesisMechanism A 4-Iodobenzoyl Chloride (Electrophile) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B 4-Methylpiperidine (Nucleophile) B->C Amine Addition D 1-(4-Iodobenzoyl)- 4-methylpiperidine C->D Chloride Elimination E HCl Byproduct (Neutralized by TEA) C->E Leaving Group

Caption: Nucleophilic acyl substitution pathway for 1-(4-iodobenzoyl)-4-methylpiperidine synthesis.

Step-by-Step Experimental Protocol: Amide Bond Formation

This protocol is designed as a self-validating system; the use of an acid scavenger and temperature control ensures the irreversible formation of the product without degradation.[2]

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-methylpiperidine (1.0 equiv) and triethylamine (TEA, 1.5 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The subsequent acylation is highly exothermic. Cooling controls the local concentration of heat, preventing the degradation of the acyl chloride and suppressing unwanted side reactions.

  • Electrophile Addition: Dissolve 4-iodobenzoyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent until the amine spot is fully consumed.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Causality: The bicarbonate neutralizes residual acid and hydrolyzes any unreacted acyl chloride into the water-soluble carboxylic acid. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash column chromatography to yield the pure tertiary amide as a white solid.

Downstream Applications: Cross-Coupling & Radiochemistry

The true value of 1-(4-iodobenzoyl)-4-methylpiperidine lies in its para-iodine atom. Aryl iodides are vastly superior to aryl bromides and chlorides in the oxidative addition step of palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader functional group tolerance [3, 4].

Application Workflows

Applications Core 1-(4-Iodobenzoyl)-4-methylpiperidine Sub1 Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acid) Core->Sub1 Oxidative Addition (Aryl Iodide) Sub2 Sonogashira Coupling (Pd/Cu Catalysts, Alkyne) Core->Sub2 Oxidative Addition (Aryl Iodide) Sub3 Radiolabeling (Na[123I]/Na[124I], Cu Catalyst) Core->Sub3 Isotopic Exchange Prod1 Biaryl Derivatives (Receptor Ligands) Sub1->Prod1 Prod2 Alkynyl Derivatives (Rigid Scaffolds) Sub2->Prod2 Prod3 Radiotracers (PET/SPECT Imaging) Sub3->Prod3

Caption: Downstream synthetic applications of the 4-iodobenzoyl scaffold in drug development.

Step-by-Step Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the functionalization of the aryl iodide to generate complex biaryl libraries.

  • Setup: Charge an oven-dried Schlenk tube with 1-(4-iodobenzoyl)-4-methylpiperidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Add a thoroughly degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and to form the reactive trihydroxyboronate complex, which is the actual species that undergoes transmetalation with the palladium center.

  • Reaction: Seal the tube and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. The high reactivity of the aryl iodide ensures complete conversion at this temperature.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and partition with water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate the target biaryl derivative via silica gel chromatography.

References

  • Amide bond formation: beyond the myth of coupling reagents. RSC Publishing.[Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI Molecules.[Link]

  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. MDPI Catalysts.[Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Organometallics.[Link]

Cheminformatics, Synthesis, and Pharmacological Applications of 1-(4-Iodobenzoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and radiopharmaceutical development, the rational design of receptor-specific ligands relies heavily on privileged scaffolds. 1-(4-iodobenzoyl)-4-methylpiperidine represents a highly versatile chemical architecture. By coupling the steric constraints of a 4-methylpiperidine ring with the electronic and halogen-bonding capabilities of a 4-iodobenzoyl moiety, this compound serves as a critical intermediate and a foundational pharmacophore for neuroreceptor targeting—specifically for sigma (σ) receptors and the dopamine transporter (DAT). This whitepaper provides an in-depth technical analysis of its structural identity, synthetic methodologies, and applications in radioiodination for molecular imaging.

Cheminformatics and Structural Identity

The precise identification of 1-(4-iodobenzoyl)-4-methylpiperidine is critical for database indexing, molecular docking studies, and cheminformatic validation. The molecule consists of a lipophilic piperidine core, conformationally restricted by a methyl group at the C4 position, linked via an amide bond to a para-iodinated benzene ring.

Key Chemical Identifiers
  • SMILES: CC1CCN(C(=O)c2ccc(I)cc2)CC1

    • Logic: The SMILES string maps the 4-methylpiperidine ring (CC1CCN(...)CC1) attached via its secondary nitrogen to the carbonyl carbon of the 4-iodobenzoyl group (C(=O)c2ccc(I)cc2).

  • Standard InChI: InChI=1S/C13H16INO/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3

    • Logic: The InChI string provides an unambiguous, layered representation of the molecule's connectivity, accounting for 13 carbon atoms, 16 hydrogen atoms, and one atom each of iodine, nitrogen, and oxygen.

  • InChIKey: The InChIKey is a 27-character cryptographic hash (SHA-256) of the standard InChI string (format: XXXXXXXXXXXXXX-UHFFFAOYSA-N). It is utilized by databases like PubChem and ChemSpider to prevent parsing errors associated with special characters in the raw InChI string.

Table 1: Physicochemical Properties
PropertyValueStructural Causality
IUPAC Name (4-iodophenyl)(4-methylpiperidin-1-yl)methanoneStandardized nomenclature reflecting the amide linkage.
Molecular Formula C₁₃H₁₆INODictates the exact atomic composition and isotopic mass.
Molecular Weight 329.18 g/mol Falls within the optimal Lipinski range (<500 Da) for CNS penetration.
H-Bond Donors 0Enhances lipophilicity and blood-brain barrier (BBB) permeability.
H-Bond Acceptors 1The carbonyl oxygen serves as a critical hydrogen bond acceptor for receptor binding.

Chemical Synthesis & Mechanistic Causality

The synthesis of 1-(4-iodobenzoyl)-4-methylpiperidine relies on a highly efficient nucleophilic acyl substitution. The choice of reagents and environmental conditions is deliberately engineered to maximize yield and prevent side reactions.

Self-Validating Protocol: Nucleophilic Acyl Substitution
  • Preparation & Inert Atmosphere: Dissolve 4-methylpiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride precursor into an unreactive carboxylic acid.

  • Activation & Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 4-iodobenzoyl chloride (1.1 eq) dropwise.

    • Causality: The nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon is highly exothermic. Cooling the system thermodynamically suppresses the formation of unwanted degradation products.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Causality: Triethylamine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the 4-methylpiperidine precursor, which would otherwise render it non-nucleophilic and halt the reaction prematurely.

  • Validation & Quenching: Monitor the reaction via Thin Layer Chromatography (TLC). Upon complete consumption of the amine, quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes any residual acyl chloride and forces the triethylamine hydrochloride salt into the aqueous phase, leaving the lipophilic product in the organic layer.

  • Purification: Extract the organic layer, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

Synthesis SM1 4-Iodobenzoyl Chloride (Electrophile) Intermediate Nucleophilic Acyl Substitution SM1->Intermediate SM2 4-Methylpiperidine (Nucleophile) SM2->Intermediate Reagent Triethylamine (Base) Dichloromethane (Solvent) Reagent->Intermediate Catalyzes/Solvates Product 1-(4-iodobenzoyl)- 4-methylpiperidine Intermediate->Product HCl elimination

Chemical synthesis pathway for 1-(4-iodobenzoyl)-4-methylpiperidine via nucleophilic substitution.

Pharmacological Context & Receptor Targeting

The structural components of 1-(4-iodobenzoyl)-4-methylpiperidine are not arbitrary; they are classic pharmacophores utilized in neuropharmacology. As demonstrated in studies of structurally related benzamides (), the 4-iodobenzoyl group is a recognized motif for interacting with the dopamine transporter (DAT) and sigma (σ) receptors.

  • The Role of the 4-Methylpiperidine Ring: The methyl group at the C4 position restricts the conformational flexibility of the piperidine ring. This forces the molecule into an equatorial orientation that optimally occupies the narrow hydrophobic binding pockets of target receptors, significantly enhancing binding affinity compared to unsubstituted analogs.

  • The Role of the 4-Iodobenzoyl Group: The heavy iodine atom provides a highly polarizable, lipophilic surface area that engages in halogen bonding with aromatic residues (like phenylalanine or tyrosine) within the receptor's active site ().

Table 2: Pharmacological Relevance of the Scaffold
Receptor TargetScaffold Interaction MechanismRelative Affinity Impact
Sigma-1 (σ₁) 4-Iodobenzoyl moiety inserts into the primary hydrophobic pocket.High
Sigma-2 (σ₂) Piperidine nitrogen basicity and C4-steric bulk modulate selectivity.Moderate to High
Dopamine Transporter Benzamide core mimics cocaine-like phenyltropane binding dynamics.Moderate

Radioiodination Strategies for Molecular Imaging

Because the molecule already contains an iodine atom, it is a perfect candidate for radiolabeling. By replacing the stable ¹²⁷I with radioactive isotopes like ¹²³I (for Single-Photon Emission Computed Tomography, SPECT) or ¹²⁴I (for Positron Emission Tomography, PET), researchers can create powerful diagnostic radiotracers ().

Self-Validating Protocol: Electrophilic Iododestannylation
  • Precursor Preparation: Synthesize and dissolve a tributylstannyl derivative of the piperidine benzamide (100 µg) in 50 µL of ethanol.

    • Causality: The bulky, electron-donating tributyltin group highly activates the aromatic ring and directs the incoming radioiodine strictly to the para-position via the ipso-substitution mechanism.

  • Isotope Introduction: Add 1–5 mCi of Sodium Iodide [¹²⁵I] (Na[¹²⁵I]) in a dilute NaOH solution.

  • Oxidation: Add 10 µL of Chloramine-T (1 mg/mL in water).

    • Causality: Chloramine-T is a vital oxidizing agent. It strips electrons from the aqueous radioiodide (I⁻), converting it into an electrophilic iodonium species (I⁺). Without this oxidation step, the electrophilic aromatic substitution cannot occur.

  • Reaction: Incubate at room temperature for 15 minutes.

  • Quenching: Terminate the reaction by adding 10 µL of sodium metabisulfite (2 mg/mL).

    • Causality: Sodium metabisulfite acts as a reducing agent. It rapidly neutralizes any unreacted electrophilic iodine back to inert I⁻, halting further oxidation and protecting the organic framework from degradation.

  • Purification: Isolate the radiotracer using reversed-phase High-Performance Liquid Chromatography (RP-HPLC) to separate the radiolabeled product from the toxic tin byproducts.

Radioiodination Precursor Tributylstannyl Precursor Reaction Electrophilic Iododestannylation Precursor->Reaction Reagents Na[125I] + Chloramine-T (Oxidizing Agent) Reagents->Reaction Product [125I]-Radiolabeled Product Reaction->Product SnBu3 displacement Purification HPLC Purification Product->Purification

Radioiodination workflow utilizing electrophilic iododestannylation and HPLC purification.

Conclusion

1-(4-iodobenzoyl)-4-methylpiperidine is far more than a simple amide; it is a highly tunable, structurally rigid scaffold with profound implications in neuropharmacology and molecular imaging. By understanding the causality behind its chemical synthesis and its structure-activity relationships, drug development professionals can leverage this molecule to design next-generation radiotracers and targeted neurotherapeutics.

References

  • Singh, S., et al. "Synthesis and Ligand Binding Studies of 4'-Iodobenzoyl Esters of Tropanes and Piperidines at the Dopamine Transporter." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Van Dort, M., et al. "Radioiodinated analogs of piperidine-3-carboxylic acid and related radiopharmaceuticals." ResearchGate. URL: [Link]

An In-depth Technical Guide to the Physical Properties of 1-(4-iodobenzoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug discovery, the piperidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in the design of compounds targeting a wide array of biological targets. The N-benzoylpiperidine moiety, in particular, has been identified as a significant pharmacophore in the development of agents with applications in oncology, neuroscience, and infectious diseases.[1][2][3][4] This guide focuses on a specific, yet potentially pivotal, derivative: 1-(4-iodobenzoyl)-4-methylpiperidine .

The introduction of an iodine atom at the para-position of the benzoyl ring offers a unique handle for synthetic elaboration through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Furthermore, the 4-methyl group on the piperidine ring introduces a specific stereochemical constraint that can influence binding affinity and selectivity for biological targets. Understanding the fundamental physical properties of this compound is paramount for its effective use in research and development, from ensuring accurate dosing in biological assays to designing efficient purification strategies.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-(4-iodobenzoyl)-4-methylpiperidine. In the absence of extensive published experimental data for this specific molecule, this document leverages data from closely related analogs and established scientific principles to provide reliable estimations. Furthermore, detailed, field-proven experimental protocols are presented to empower researchers to determine these properties with high fidelity in their own laboratories.

Molecular Structure and Properties

The foundational physical properties of 1-(4-iodobenzoyl)-4-methylpiperidine are summarized in the table below. The molecular weight is calculated from its chemical formula, while other properties are estimated based on data from analogous compounds and computational predictions.

PropertyValueSource/Method
Chemical Formula C₁₃H₁₆INO-
Molecular Weight 329.18 g/mol Calculated
CAS Number Not Found-
Appearance Predicted to be a white to off-white solidAnalogy to similar compounds[5]
Melting Point Estimated: 130-140 °CBased on 1-(4-iodobenzoyl)piperidine (126-127 °C) and the effect of a methyl group.
Boiling Point > 300 °C (Predicted)High molecular weight and polarity suggest a high boiling point.
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) and sparingly soluble in non-polar solvents (e.g., Hexane).Based on the solubility of N-benzoylpiperidine derivatives.[1]

Experimental Protocols for Physical Property Determination

Scientific integrity demands empirical validation. The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 1-(4-iodobenzoyl)-4-methylpiperidine.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermal analysis technique for determining the melting point and purity of a crystalline solid.[1][6] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or hermetically sealed sample pans

  • Microbalance

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of 1-(4-iodobenzoyl)-4-methylpiperidine into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample.

  • Reference Pan: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

  • Instrument Setup:

    • Set the starting temperature to 25 °C.

    • Set the ending temperature to 200 °C (or a temperature sufficiently above the expected melting point).

    • Set the heating rate to 10 °C/min.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Acquisition: Initiate the temperature scan and record the heat flow as a function of temperature.

  • Data Analysis: The melting point (Tm) is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

Diagram of the DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of Sample encapsulate Encapsulate in Pan weigh->encapsulate load Load Sample & Reference encapsulate->load setup Set Temperature Program load->setup run Run Scan setup->run thermogram Generate Thermogram run->thermogram analyze Determine Onset Temperature (Tm) thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[7][8] For a synthesized compound like 1-(4-iodobenzoyl)-4-methylpiperidine, HPLC is essential to determine its purity, a critical parameter for any research application. A reverse-phase method is typically suitable for compounds of this polarity.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 1-(4-iodobenzoyl)-4-methylpiperidine in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. For example:

      • Start with 50% acetonitrile.

      • Ramp to 95% acetonitrile over 10 minutes.

      • Hold at 95% acetonitrile for 2 minutes.

      • Return to 50% acetonitrile over 1 minute and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (based on the benzoyl chromophore).

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute filter Filter with Syringe Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram purity Calculate Area Percent Purity chromatogram->purity

Caption: Workflow for Purity Assessment using HPLC.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structure confirmation.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Protocol for Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of 1-(4-iodobenzoyl)-4-methylpiperidine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Predicted ¹H and ¹³C NMR Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons of the iodobenzoyl group are expected to appear as two doublets in the range of δ 7.0-8.0 ppm.

    • The protons on the piperidine ring will exhibit complex multiplets between δ 1.0-4.0 ppm. The methyl group protons will likely appear as a doublet around δ 0.9-1.2 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • The carbonyl carbon is expected to resonate around δ 170 ppm.

    • Aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the iodine atom showing a characteristic signal at a higher field (around 95-105 ppm).

    • Piperidine ring carbons are expected in the δ 20-55 ppm range, and the methyl carbon will be at a higher field, around δ 15-25 ppm.

Diagram of the NMR Analysis Logic:

NMR_Logic cluster_input Input cluster_experiment NMR Experiment cluster_output Spectral Data cluster_interpretation Structural Confirmation compound 1-(4-iodobenzoyl)-4-methylpiperidine H1_NMR ¹H NMR compound->H1_NMR C13_NMR ¹³C NMR compound->C13_NMR H1_data Chemical Shifts, Multiplicity, Integration H1_NMR->H1_data C13_data Chemical Shifts C13_NMR->C13_data structure Verified Molecular Structure H1_data->structure C13_data->structure

Caption: Logical Flow of NMR for Structural Verification.

Conclusion

While direct experimental data for 1-(4-iodobenzoyl)-4-methylpiperidine is not extensively available in the public domain, this technical guide provides a robust framework for its physical characterization. By leveraging data from analogous compounds and providing detailed, actionable experimental protocols, researchers are well-equipped to determine the key physical properties of this promising synthetic intermediate. The accurate determination of its melting point, purity, and spectral characteristics is a critical first step in unlocking its potential in the synthesis of novel bioactive molecules for drug discovery and development.

References

  • Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PrepChem.com. Synthesis of N-(4-Iodobenzoyl)piperidine. [Link]

  • ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • Westlab. Measuring the Melting Point. [Link]

  • Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • CureFFI.org. Differential scanning calorimetry. [Link]

  • MDPI. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • contractlaboratory.com. HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • ResearchGate. (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction. [Link]

  • ResearchGate. (PDF) The crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: a three-dimensional hydrogen-bonded framework, augmented by π–π stacking interactions and I⋯N halogen bonds. [Link]

  • Semantic Scholar. Radiolabeling and In-Silico Study of 131I-(4-fluorobenzoyl-3-methylthiourea) as Radiopharmaceuticals for Breast Cancer Theranost. [Link]

  • PMC. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]

  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Link]

  • Wikipedia. Piperidine. [Link]

  • PubMed. Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction. [Link]

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4-Iodobenzoyl Piperidine Derivatives in Medicinal Chemistry: Design, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-iodobenzoyl piperidine scaffold represents a privileged structural motif in modern medicinal chemistry and drug discovery. By combining the favorable pharmacokinetic profile of the piperidine ring with the dual-purpose 4-iodobenzoyl moiety, researchers can access a vast chemical space. This whitepaper provides an in-depth technical analysis of the structural rationale, self-validating synthetic protocols, and therapeutic applications of 4-iodobenzoyl piperidine derivatives, ranging from central nervous system (CNS) modulators to species-specific antiparasitic agents.

Structural Rationale and Pharmacophore Design

The architectural success of 4-iodobenzoyl piperidine derivatives stems from the synergistic properties of its two core components:

  • The Piperidine Core: As one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs, piperidine imparts critical basicity (pKa ~10-11 in its unsubstituted form, though modulated by the amide linkage), high aqueous solubility, and metabolic stability. It acts as a rigid spacer that precisely orients peripheral pharmacophores into target binding pockets[1].

  • The 4-Iodobenzoyl Vector: The inclusion of an iodine atom at the para-position of the benzoyl group serves two distinct functions:

    • Therapeutic Target Engagement: Iodine is a highly polarizable, lipophilic halogen. It readily participates in halogen bonding —a highly directional non-covalent interaction where the electrophilic region (the σ-hole) of the iodine atom interacts with Lewis bases (e.g., backbone carbonyls or aromatic systems) within the protein binding site. Furthermore, its high lipophilicity enhances blood-brain barrier (BBB) penetration, a critical requirement for CNS-active agents[1].

    • Late-Stage Synthetic Handle: The carbon-iodine (C-I) bond possesses a low bond dissociation energy (~65 kcal/mol), making it exceptionally reactive toward oxidative addition by low-valent transition metals. This allows the 4-iodobenzoyl group to act as a universal anchor for late-stage diversification via Heck, Sonogashira, or Suzuki-Miyaura cross-coupling reactions[2].

G A Piperidine + 4-Iodobenzoyl Chloride B N-(4-Iodobenzoyl)piperidine (Core Scaffold) A->B TEA, 0°C to RT (Schotten-Baumann) C Pd-Catalyzed Cross-Coupling B->C C-I Bond Activation (Heck/Sonogashira) D Nucleophilic Substitution B->D Piperidine Ring Functionalization E Complex Alkaloids & Isoquinolines C->E Ring Closure F H3R Antagonists & SSRIs D->F Target Binding

Fig 1: Retrosynthetic workflow and functionalization pathways of 4-iodobenzoyl piperidine.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice and purification step is explicitly detailed.

Protocol 2.1: Synthesis of the N-(4-Iodobenzoyl)piperidine Scaffold

This protocol utilizes a modified Schotten-Baumann acylation to construct the core amide linkage[3].

Reagents: 4-Iodobenzoyl chloride (1.0 eq), Piperidine (1.1 eq), Triethylamine (TEA, 3.0 eq), Dichloromethane (DCM) or Ethyl Acetate (EA). Procedure & Causality:

  • Initiation: Dissolve piperidine and TEA in the selected solvent and cool the system to 0°C under a nitrogen atmosphere.

    • Causality: The reaction between an acyl chloride and a secondary amine is highly exothermic. Cooling to 0°C prevents thermal degradation and suppresses the formation of unwanted side products. TEA is employed as a non-nucleophilic acid scavenger. Without TEA, the generated HCl would protonate the piperidine, rendering it non-nucleophilic and stalling the reaction[3].

  • Coupling: Add 4-iodobenzoyl chloride portionwise. Allow the suspension to warm to room temperature and stir for 1 hour.

  • Self-Validating Workup:

    • Pour the mixture into 2N aqueous HCl and extract with the organic solvent. Causality: The acidic wash selectively protonates unreacted piperidine and TEA, pulling these basic impurities into the aqueous layer.

    • Wash the combined organic extracts with 8% aqueous NaHCO₃. Causality: This basic wash deprotonates any 4-iodobenzoic acid (formed via trace hydrolysis of the starting material), removing it as a water-soluble sodium salt[3].

  • Isolation: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The self-validation of purity is confirmed by the immediate precipitation of a clean white solid (m.p. 126°-127°C) without the need for complex chromatography[3].

Protocol 2.2: Late-Stage Functionalization via Palladium Catalysis

The iodo-aryl moiety is highly susceptible to cross-coupling, enabling the synthesis of complex architectures like isoquinolines or extended amidoalkyl derivatives[2][4].

Procedure & Causality:

  • Preparation: To a solution of N-(4-iodobenzoyl)piperidine in degassed DMF, add the coupling partner (e.g., a terminal alkyne or vinylpyridine), TEA, and a Pd(II) precatalyst such as Pd(PPh₃)₂Cl₂[4].

    • Causality: DMF must be rigorously degassed. Oxygen rapidly deactivates the active Pd(0) species and promotes the unwanted homocoupling of alkynes (Glaser coupling).

  • Catalytic Cycle: Heat the mixture in a sealed tube (e.g., 80°C - 100°C)[2][4].

    • Causality: The exceptionally low bond dissociation energy of the C-I bond ensures rapid oxidative addition by the Pd(0) catalyst. The sealed tube prevents the escape of volatile coupling partners and maintains an inert atmosphere during prolonged heating[4].

Therapeutic Applications & Structure-Activity Relationships (SAR)

Antiparasitic Agents: Thymidylate Synthase Inhibitors

In the development of treatments for Cryptosporidium hominis infections, methyl 1-(4-iodobenzoyl)piperidine-2-carboxylate derivatives have emerged as highly selective Thymidylate Synthase (TS) inhibitors[5].

  • SAR Insight: The active site of the parasitic C. hominis TS contains variant amino acid residues (A287 and S290) compared to human TS (F80 and G83). The 4-iodobenzoyl group acts as a precise hydrophobic anchor, forcing the piperidine ring to project its carboxylate moiety directly toward S290, establishing a critical, species-specific hydrogen bond network that human TS cannot accommodate[5].

CNS Therapeutics: Dual H3R/SERT Modulators

Derivatives such as 4-((1H-imidazol-1-yl)methyl)-1-(4-iodobenzoyl)piperidine are investigated for their dual action as Histamine H3 Receptor (H3R) antagonists and Serotonin Reuptake Transporter (SERT) inhibitors[1].

  • SAR Insight: The piperidine-imidazole axis mimics endogenous histamine, binding to the presynaptic H3R. Simultaneously, the highly lipophilic 4-iodobenzoyl group facilitates rapid transit across the blood-brain barrier and engages in halogen bonding within the hydrophobic pockets of both H3R and SERT, leading to enhanced cognitive function and antidepressant effects[1].

G Ligand 4-Iodobenzoyl Piperidine Derivative H3R Histamine H3 Receptor (Antagonism) Ligand->H3R Binds Presynaptic H3R SERT Serotonin Transporter (Inhibition) Ligand->SERT Blocks Reuptake Histamine ↑ Histamine Release H3R->Histamine Disinhibits Release Serotonin ↑ Synaptic Serotonin SERT->Serotonin Accumulation CNS Enhanced Cognitive Function & Antidepressant Effect Histamine->CNS Serotonin->CNS

Fig 2: Mechanism of action for dual H3R antagonist and SSRI activity in CNS disorders.

Neurokinin Receptor Modulators for Anxiety

Amidoalkyl-piperidine derivatives featuring the iodobenzoyl substructure have been patented for the treatment of psychiatric disorders, including anxiety and depression[6].

  • SAR Insight: The rotational barrier of the N-benzoyl amide bond provides conformational rigidity. This restricts the spatial orientation of the piperidine ring, ensuring that the molecule properly aligns with the neurokinin receptor's binding cleft, thereby inhibiting the tachykinin-mediated signaling pathways responsible for stress and anxiety responses[6].

Quantitative Data Summary

The following table summarizes the structural utility and target indications of key 4-iodobenzoyl piperidine derivatives discussed in the literature:

Compound Class / DerivativePrimary TargetIndication / ApplicationKey Structural Role of 4-Iodobenzoyl Group
Methyl 1-(4-iodobenzoyl)piperidine-2-carboxylate C. hominis Thymidylate SynthaseAntiparasitic (Cryptosporidiosis)Hydrophobic pocket binding; directs carboxylate orientation toward S290[5].
4-((1H-Imidazol-1-yl)methyl)-1-(4-iodobenzoyl)piperidine Histamine H3R / SERTCNS Disorders (Cognition, Depression)Enhances BBB penetration; facilitates halogen bonding in H3R[1].
Amidoalkyl-piperidine derivatives Neurokinin ReceptorsAnxiety, Depression, SchizophreniaImparts conformational rigidity; acts as a lipophilic anchor[6].
1-(4-Iodobenzoyl)piperidine-alkynyl derivatives Isoindolin-1-ones (Intermediates)Complex Alkaloid SynthesisProvides a highly reactive C-I handle for intramolecular Heck/Sonogashira coupling[2][7].

References

  • Synthesis of N-(4-Iodobenzoyl)piperidine. PrepChem. Available at: [Link]

  • Efficient Synthesis of Chiral Isoquinoline and Pyrido[1,2-b]-isoquinoline Derivatives via Intramolecular Heck Reactions. Academia / Advanced Synthesis & Catalysis. Available at:[Link]

  • Regio- and Stereoselective Synthesis of Isoindolin-1-ones through BuLi-Mediated Iodoaminocyclization of 2-(1-Alkynyl)benzamides. ResearchGate / Advanced Synthesis & Catalysis. Available at:[Link]

  • Structure Activity Relationship Towards Design of Cryptosporidium Specific Thymidylate Synthase Inhibitors. PubMed Central (PMC). Available at:[Link]

  • Amidoalkyl piperidine and amidoalkyl piperazine derivatives useful in the treatment of depression or anxiety (US20020183316A1). Google Patents.
  • Amidoalkyl-piperidine and amidoalkyl-piperazine derivatives for the treatment of nervous system disorders (SK6112003A3). Google Patents.

Sources

Thermodynamic Solvation and Empirical Solubility Profiling of 1-(4-Iodobenzoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Chemical Profiling

In modern drug discovery and synthetic methodology, the rational selection of organic solvents is paramount. 1-(4-iodobenzoyl)-4-methylpiperidine (CAS: 329713-82-8 for the bromo-analog; iodo-derivatives follow similar structural logic) is a highly specialized tertiary benzamide building block. Structurally, it combines a highly polarizable, heavy-atom-containing aromatic ring (4-iodobenzoyl) with a lipophilic aliphatic heterocycle (4-methylpiperidine).

This unique structural dichotomy makes it a critical intermediate in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and other lipid metabolism mediators [1]. However, its solubility profile is non-intuitive. As a Senior Application Scientist, I frequently observe researchers struggling with the crystallization, purification, and cross-coupling of such halogenated amides due to poor solvent selection. This whitepaper provides a rigorous, causality-driven framework for understanding and empirically determining the solubility of 1-(4-iodobenzoyl)-4-methylpiperidine in organic solvents.

Thermodynamic Principles of Dissolution

To predict the solubility of this compound, we must move beyond the simplistic "like dissolves like" heuristic and apply Hansen Solubility Parameters (HSP) . The dissolution of a crystalline solid into a solvent is a thermodynamic cycle governed by the disruption of the crystal lattice and the subsequent formation of a solvated complex.

For a standard primary benzamide, HSP values are typically


, 

, and

[2]. However, the structural modifications in 1-(4-iodobenzoyl)-4-methylpiperidine drastically alter these parameters:
  • Dispersion (

    
    ):  The heavy iodine atom and the bulky methylpiperidine ring significantly increase the dispersion forces.
    
  • Polarity (

    
    ):  The tertiary amide retains a strong dipole moment, maintaining moderate polarity.
    
  • Hydrogen Bonding (

    
    ):  Because it is a tertiary amide, it lacks hydrogen bond donors. It can only act as a hydrogen bond acceptor via the carbonyl oxygen, drastically lowering 
    
    
    
    .
Solvation Thermodynamic Cycle

Solvation_Thermodynamics Solid Crystalline Solid 1-(4-iodobenzoyl)-4-methylpiperidine Gas Gaseous Solute (Isolated Molecules) Solid->Gas Lattice Energy (ΔH_sub > 0) Solution Solvated State (Thermodynamic Equilibrium) Solid->Solution Dissolution (ΔG_sol < 0) Gas->Solution Solvation Energy (ΔH_solv < 0) Cavity Solvent Cavity Formation Cavity->Solution Solvent Reorganization

Caption: Thermodynamic cycle of the dissolution process for lipophilic amides.

Predicted Solubility Profile in Organic Solvents

Based on the KAT-LSER (Kamlet-Abboud-Taft Linear Solvation Energy Relationship) model and empirical data from structurally analogous benzamides[3], the solubility of 1-(4-iodobenzoyl)-4-methylpiperidine is highly dependent on matching the solvent's dispersion and polarizability parameters to the solute.

Table 1: Predicted Solubility Profile at 298.15 K

Solvent ClassRepresentative SolventDielectric Constant (

)
Predicted SolubilityMechanistic Rationale (Causality)
Halogenated Dichloromethane (DCM)8.93High (>100 mg/mL)High polarizability perfectly matches the iodine atom; strong dipole-dipole interactions with the tertiary amide.
Ethers/Esters Tetrahydrofuran (THF)7.52High (50-100 mg/mL)Excellent balance of dispersion forces and H-bond accepting ability, stabilizing the polarized aromatic ring.
Aromatic Toluene2.38Moderate (20-50 mg/mL)Favorable

stacking with the benzoyl ring, but lacks the dipole to fully solvate the amide core.
Alcohols Methanol32.7Low (5-20 mg/mL)Protic nature disrupts weak solute-solute interactions, but the high cohesive energy limits capacity for the lipophilic bulk.
Aqueous Water80.1Insoluble (<0.1 mg/mL)High cohesive energy density of water completely rejects the highly lipophilic iodine and methylpiperidine groups.

Standardized Experimental Protocol for Solubility Determination

To generate reliable, self-validating data for regulatory filings or process chemistry optimization, dynamic visual methods are insufficient. The following gravimetric/HPLC hybrid protocol ensures that true thermodynamic equilibrium is reached, preventing kinetic supersaturation artifacts [4].

Step-by-Step Methodology
  • Preparation of the Solid Phase: Mill the 1-(4-iodobenzoyl)-4-methylpiperidine to a uniform particle size to ensure consistent surface area.

  • Saturation: Add an excess amount of the solid (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2 mL sealed amber glass vial. Causality: Amber glass prevents UV-induced dehalogenation of the carbon-iodine bond.

  • Thermostated Equilibration: Place the vials in an orbital shaker at 298.15 K (25°C) and agitate at 200 rpm for exactly 48 hours. Causality: Rigid crystalline amides require extended time to overcome lattice energy; 48 hours guarantees thermodynamic saturation.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory. Nylon or cellulose filters will non-specifically bind the highly lipophilic 4-methylpiperidine moiety, artificially lowering the measured concentration.

  • Dilution & Quantification: Dilute the filtrate volumetrically (e.g., 1:100) in the mobile phase. Analyze via HPLC-UV at

    
    . Causality: The highly conjugated 4-iodobenzoyl chromophore provides a strong, specific UV absorbance, making this the most sensitive quantification method.
    
Experimental Workflow

Workflow A 1. Solvent Selection (Hansen Parameter Screening) B 2. Saturated Solution Prep (Excess Solid + Solvent) A->B C 3. Thermal Equilibration (48h at 298.15 K, 200 rpm) B->C D 4. Phase Separation (0.22 µm PTFE Filtration) C->D E 5. Serial Dilution (Volumetric Precision) D->E F 6. HPLC-UV Analysis (λ = 254 nm) E->F G 7. Data Integration (Thermodynamic Modeling) F->G

Caption: Standardized self-validating workflow for empirical solubility determination.

Applications in Drug Development & Synthesis

Understanding the precise solubility of 1-(4-iodobenzoyl)-4-methylpiperidine is critical for downstream synthetic applications. For instance, the aryl iodide is a prime candidate for Suzuki-Miyaura cross-coupling to build extended biaryl systems.

Because the compound is highly soluble in THF but insoluble in water, biphasic solvent systems (e.g., THF/Water 4:1) are optimal for cross-coupling. The THF effectively solvates the lipophilic organic substrate, while the aqueous phase dissolves the inorganic base (e.g.,


) required to activate the palladium catalyst cycle. Failure to balance these solubility parameters leads to catalyst precipitation or unreacted starting material.

Conclusion

The solubility of 1-(4-iodobenzoyl)-4-methylpiperidine is dictated by the interplay between its highly polarizable iodine atom, its lipophilic piperidine ring, and its hydrogen-bond-accepting tertiary amide core. By leveraging Hansen Solubility Parameters and employing rigorous, thermodynamically sound equilibration protocols, researchers can accurately profile its solubility. This targeted approach prevents costly bottlenecks in process chemistry, ensuring scalable and reproducible drug development workflows.

References

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central (PMC). Available at: [Link]

  • Abbott, S. HSP Basics | Practical Solubility Science. Steven Abbott Practical Solubility. Available at:[Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. ResearchGate. Available at: [Link]

  • Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals. ACS Sustainable Chemistry & Engineering. Available at: [Link]

Technical Whitepaper: Safety, Handling, and Application Profiling of 1-(4-Iodobenzoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter the need to bridge the gap between raw chemical safety data and practical laboratory application. 1-(4-iodobenzoyl)-4-methylpiperidine is a highly specialized halogenated benzamide scaffold. While not as universally documented in standard commercial SDS databases as its raw precursors, understanding its physicochemical behavior is critical for researchers utilizing it in drug discovery—particularly in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

This whitepaper synthesizes the safety profile, handling protocols, and mechanistic rationale for 1-(4-iodobenzoyl)-4-methylpiperidine, deriving its properties from the established behavior of its structural moieties: the lipophilic 4-methylpiperidine ring and the heavy-atom 4-iodobenzoyl group.

Structural Logic & Physicochemical Causality

To understand the safety profile of 1-(4-iodobenzoyl)-4-methylpiperidine, we must analyze its synthesis. The compound is formed via the amidation of 4-methylpiperidine and 4-iodobenzoyl chloride.

  • 4-Methylpiperidine: A highly flammable (Flash Point: 13°C), corrosive liquid that causes severe skin burns and eye damage (1)[1].

  • 4-Iodobenzoyl Chloride: A corrosive, lachrymatory solid that reacts violently with moisture to release HCl gas (2)[2].

When these two highly reactive species form an amide bond, the resulting 1-(4-iodobenzoyl)-4-methylpiperidine is a stable, non-flammable solid. The amide resonance stabilizes the nitrogen lone pair, eliminating the basicity and corrosiveness of the piperidine precursor. However, the molecule retains significant lipophilicity, which facilitates rapid dermal penetration if dissolved in organic solvents.

Table 1: Estimated Physicochemical & Hazard Properties

Note: Data synthesized from structural analogs and precursor behavior.

Property / Hazard ClassValue / DescriptionCausality / Mechanism
Molecular Weight 329.18 g/mol Derived from C13H16INO formula.
Physical State Solid (Crystalline)Amide bond and aromatic stacking interactions elevate the melting point.
Solubility Insoluble in H2O; Soluble in DMSO, DCMHigh lipophilicity driven by the 4-methylpiperidine and iodobenzene moieties.
Skin Irritation (GHS) Category 2 (H315)Lipophilic nature allows stratum corneum penetration; residual precursor traces can exacerbate irritation.
Eye Irritation (GHS) Category 2A (H319)Direct contact causes localized inflammation, though it lacks the lachrymatory severity of the acyl chloride.
Acute Oral Toxicity Category 4 (H302)Potential for hepatic metabolism releasing reactive intermediates or free iodide.

Pharmacological Relevance & Biological Applications

The piperidine ring is a privileged scaffold in medicinal chemistry, providing a saturated, three-dimensional structure that modulates pharmacokinetic properties such as solubility and bioavailability (3)[3]. When coupled with an iodobenzoyl group, the resulting compound serves as a critical intermediate.

The bulky iodine atom is frequently utilized to probe the steric limits of receptor binding pockets, such as in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors (4)[4] or specific thymidylate synthase inhibitors (5)[5]. Furthermore, the iodine can be substituted with radioactive isotopes (


I or 

I) for CNS imaging and radioligand binding assays targeting histamine H3 or dopamine receptors.

GPCR_Pathway Ligand 1-(4-Iodobenzoyl)-4-methylpiperidine Derivative Receptor Target GPCR (e.g., Histamine/Dopamine) Ligand->Receptor Binding (Steric/Lipophilic fit) GProtein G-Protein Activation (Gα, Gβγ dissociation) Receptor->GProtein Conformational Change Effector Effector Enzyme (Adenylate Cyclase / PLC) GProtein->Effector Signal Transduction Response Cellular Response (Modulated Pharmacokinetics) Effector->Response Secondary Messengers

Mechanism of action for piperidine-derived ligands modulating GPCR signaling pathways.

Experimental Methodology: Self-Validating Synthesis & Handling Protocol

To ensure both high yield and operator safety, the synthesis of 1-(4-iodobenzoyl)-4-methylpiperidine must be tightly controlled. The following protocol utilizes a modified Schotten-Baumann approach, designed to neutralize the corrosive HCl byproduct in situ, thereby mitigating inhalation hazards.

Step-by-Step Synthesis & Handling Workflow:

  • Preparation & PPE: Equip standard PPE (nitrile gloves, safety goggles, flame-resistant lab coat). Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm.

  • Reagent Charging: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 4-methylpiperidine (1.1 eq) and triethylamine (1.5 eq, acting as the acid scavenger) in anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: 4-iodobenzoyl chloride is highly reactive; cooling prevents exothermic runaway and minimizes the vaporization of the highly flammable 4-methylpiperidine (6)[6].

  • Controlled Addition: Dissolve 4-iodobenzoyl chloride (1.0 eq) in DCM and add dropwise via an addition funnel over 30 minutes. Self-Validation: The immediate formation of a white precipitate (triethylamine hydrochloride) visually confirms the progress of the amidation and the successful sequestration of corrosive HCl gas.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the acyl chloride spot is fully consumed.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3 to neutralize residual acids. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Storage: Store the purified solid in a tightly sealed amber vial at 2-8°C, protected from light to prevent photolytic dehalogenation of the carbon-iodine bond.

G Start 4-Iodobenzoyl Chloride (Corrosive, Lachrymator) FumeHood Engineering Control: Class II Fume Hood Start->FumeHood Amine 4-Methylpiperidine (Flammable, Corrosive) Amine->FumeHood Reaction Amidation Reaction (0°C to RT, Base Catalyst) FumeHood->Reaction Product 1-(4-Iodobenzoyl)-4-methylpiperidine (Stable Amide, Irritant) Reaction->Product Aqueous Workup PPE Mandatory PPE: Nitrile Gloves, Goggles PPE->Reaction Required during

Synthesis workflow and mandatory safety controls for 1-(4-iodobenzoyl)-4-methylpiperidine.

Emergency Response & Waste Management

Despite the stability of the final amide, improper handling or accidental spills require strict, chemically logical responses.

Step-by-Step Spill Response Protocol:

  • Isolation: Evacuate personnel from the immediate vicinity. If the compound is dissolved in a solvent (e.g., DCM or DMSO), the primary risk is rapid dermal absorption.

  • Containment: Do not flush with water, as the compound is highly insoluble and will persist in aqueous environments. Instead, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a designated, clearly labeled hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent and water only after the bulk solid/liquid has been mechanically removed.

Disposal Causality: Because 1-(4-iodobenzoyl)-4-methylpiperidine contains a heavy halogen (iodine), it must never be disposed of via standard biological wastewater treatment or regular trash. Halogenated organics can poison microbial digesters in water treatment facilities. The compound must be classified as halogenated organic waste and sent for high-temperature incineration equipped with flue-gas scrubbers to capture iodine vapors and prevent environmental contamination (7)[7].

References

  • ResearchGate. "Review On EGFR Inhibitors: Critical Updates." Retrieved from[Link]

  • National Institutes of Health (NIH PMC). "Structure Activity Relationship Towards Design of Cryptosporidium Specific Thymidylate Synthase Inhibitors." Retrieved from[Link]

Sources

Precision Scaffolding: Aryl Iodide Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the hierarchy of halogenated building blocks for medicinal chemistry, aryl iodides occupy a distinct "gold standard" tier. While aryl chlorides are economical and aryl bromides offer a balance of stability and reactivity, aryl iodides are indispensable for difficult-to-access chemical space . Their unique bond physics allows for oxidative addition under mild conditions, enabling the functionalization of thermally sensitive scaffolds, the synthesis of DNA-Encoded Libraries (DELs), and late-stage diversification where harsh conditions would degrade metabolic pharmacophores.

This guide moves beyond basic textbook definitions to analyze the strategic selection of aryl iodides, providing self-validating protocols for their synthesis and application in high-stakes drug discovery campaigns.

Part 1: The Chemical Advantage (Physics of the C-I Bond)

The utility of aryl iodides is grounded in the thermodynamics of the Carbon-Iodine bond. For a medicinal chemist, the choice between an iodide and a bromide is a trade-off between reactivity and atom economy/stability .

Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-limiting step in most Palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) is the oxidative addition of the aryl halide to the Pd(0) center. Aryl iodides possess the weakest bond among standard aryl halides, dramatically accelerating this step.

Aryl Halide (Ph-X)Bond Dissociation Energy (kcal/mol)Relative Oxidative Addition Rate (Pd)Primary Utility
Aryl Iodide (Ar-I) ~65 100,000x Sensitive substrates, DELs, Steric hindrance
Aryl Bromide (Ar-Br)~811x (Reference)General scaffold building
Aryl Chloride (Ar-Cl)~96< 0.01xEarly-stage commodity chemicals

Data synthesized from standard physical organic chemistry values [1].

Field Insight: Because the oxidative addition of Ar-I is so rapid, it often changes the catalytic cycle's resting state. Unlike Ar-Br couplings where oxidative addition can be rate-limiting, Ar-I couplings are often limited by transmetallation . This allows the use of bulky, electron-rich ligands (like Buchwald biaryl phosphines) at much lower temperatures.

The Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Iodide Shortcut" where the low energy barrier facilitates rapid entry into the cycle.

CrossCoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-I enters here) Pd0->OxAdd Fast (Low Ea) PdII_Int Pd(II)-Ar-I Complex OxAdd->PdII_Int TransMet Transmetallation (Rate Limiting for Iodides) PdII_Int->TransMet + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Closes

Figure 1: The Palladium Catalytic Cycle. Note the "Fast" oxidative addition step for Aryl Iodides, shifting the kinetic bottleneck to Transmetallation.

Part 2: Strategic Applications in Drug Discovery

DNA-Encoded Libraries (DELs)

Aryl iodides are the reagent of choice for DEL synthesis.

  • The Constraint: DNA tags degrade rapidly under acidic conditions or high heat (>80°C).

  • The Solution: Aryl iodides react with boronic acids (Suzuki) or alkynes (Sonogashira) at 37°C–50°C in aqueous co-solvents, conditions where aryl bromides remain inert [2].

  • Protocol Note: In DEL synthesis, "on-DNA" chemistry requires high water solubility. Aryl iodides are often coupled using water-soluble catalysts (e.g., Na2PdCl4 with sSPhos).[1]

Late-Stage Functionalization

In the optimization phase (Lead-to-Candidate), chemists often need to install a metabolic "handle" or a radiolabel (e.g., for PET studies) on a complex molecule.

  • Selectivity: An aryl iodide can be selectively coupled in the presence of an aryl bromide or chloride on the same scaffold. This allows for sequential cross-coupling —building a molecule piece-by-piece in a specific order without protecting groups.

Part 3: Synthetic Access to Aryl Iodide Building Blocks

Commercially available aryl iodides are expensive. Therefore, converting abundant aryl bromides to iodides (Halogen Exchange or "Halex") is a critical skill for the process chemist.

The Copper-Catalyzed Finkelstein Reaction

The classic Finkelstein uses NaI in acetone for alkyl halides. For aryl halides, the bond is too strong for simple SN2. The Buchwald/Klapars Aromatic Finkelstein is the industry standard method [3].

Mechanism

It utilizes a Copper(I) catalyst with a diamine ligand to facilitate the nucleophilic aromatic substitution of Bromide for Iodide.[2]

Finkelstein Start Aryl Bromide (Ar-Br) Intermed Oxidative Addition / Ligand Exchange Start->Intermed + Reagents Reagents CuI (5 mol%) NaI (2 equiv) Diamine Ligand Reagents->Intermed Product Aryl Iodide (Ar-I) Intermed->Product >95% Conversion

Figure 2: Workflow for the Copper-Catalyzed Aromatic Finkelstein Reaction.

Part 4: Experimental Protocols

Protocol A: Synthesis of Aryl Iodides from Aryl Bromides (Modified Klapars-Buchwald)

Use Case: Converting a cheap scaffold (e.g., 4-bromo-2-fluoropyridine) into its reactive iodide counterpart.

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • Copper(I) Iodide (CuI) (5.0 mol%)

  • NaI (2.0 equiv) - Must be dry

  • trans-N,N′-Dimethyl-1,2-cyclohexanediamine (10 mol%)

  • 1,4-Dioxane (Solvent)

Step-by-Step:

  • Setup: In a glovebox or under strictly inert Argon atmosphere, charge a screw-cap pressure vial with CuI (5 mol%), NaI (2 equiv), and the Aryl Bromide (1 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~1M relative to bromide).

  • Ligand Addition: Add the diamine ligand (10 mol%) via syringe.

  • Reaction: Seal the vial and heat to 110°C for 12–24 hours.

    • Self-Validation Check: The reaction mixture should initially be a suspension. As it progresses, NaBr precipitates out (less soluble than NaI in dioxane), driving the equilibrium.

  • Workup: Cool to room temperature. Dilute with 30% aqueous ammonia (to complex the copper) and extract with ethyl acetate.

  • Purification: Silica gel chromatography. (Iodides are often light-sensitive; wrap columns in foil if product is known to be unstable).

Protocol B: Mild "On-DNA" Mimic Suzuki Coupling

Use Case: Coupling a sensitive Aryl Iodide to a boronic acid under aqueous/mild conditions (simulating DEL chemistry).

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl2 or Pd(dtbpf)Cl2 (3–5 mol%)

  • K2CO3 (3.0 equiv)

  • Solvent: THF:Water (4:1 ratio)

Step-by-Step:

  • Degassing: Sparge the THF:Water mixture with Nitrogen for 15 minutes. Oxygen is the enemy of low-temperature Pd cycles.

  • Assembly: Add Aryl Iodide, Boronic Acid, Base, and Catalyst to a vial.

  • Initiation: Add the degassed solvent.

  • Incubation: Stir at 40°C for 4–6 hours.

    • Comparison: An Aryl Bromide would typically require 80°C+ and 12+ hours in this system.

  • Validation: Monitor by LCMS. Look for the disappearance of the M+ (Iodide) peak. The rate difference here validates the choice of the Iodide building block.

References

  • Luo, Y.-R. (2007).[3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[3] (Provides foundational BDE data confirming C-I weakness relative to C-Br).

  • Favalli, N., et al. (2021).[4] "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries." Frontiers in Chemistry. Available at: [Link]

  • Klapars, A., & Buchwald, S. L. (2002).[5] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 124(50), 14844–14845. Available at: [Link]

  • Doyle, A. G., et al. (2023). "Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition." J. Am. Chem. Soc.[5][6] Available at: [Link]

Sources

4-Methylpiperidine Amide Derivatives: A Technical Guide to Design, Synthesis, and Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methylpiperidine scaffold is a privileged structure in modern medicinal chemistry. When functionalized as an amide derivative—either via exocyclic N1-carboxamides or C4-acetamides—this moiety provides a unique combination of conformational restriction, tunable lipophilicity, and precise spatial orientation. This technical whitepaper explores the structural rationale, key pharmacological applications, and synthetic methodologies associated with 4-methylpiperidine amide derivatives, providing a comprehensive resource for drug development professionals.

Structural & Mechanistic Rationale

The incorporation of a 4-methylpiperidine ring into a drug candidate is rarely accidental. The methyl group at the C4 position introduces significant steric bulk that strongly biases the piperidine ring toward a specific chair conformation. To minimize 1,3-diaxial interactions, the methyl group predominantly occupies the equatorial position.

Conformational Locking and Vector Projection

By locking the ring conformation, the 4-methylpiperidine scaffold reduces the entropic penalty typically associated with the binding of flexible molecules to target proteins. When an amide bond is introduced (e.g., a 1-carboxamide), the partial double-bond character of the C-N bond further restricts rotational freedom. This pre-organizes the molecule, projecting the 4-methyl group into deep, hydrophobic binding pockets while allowing the amide oxygen/nitrogen to participate in critical hydrogen-bonding networks.

Key Pharmacological Targets & Case Studies

Adenosine A2A Receptor Antagonism (Tozadenant)

The most prominent clinical application of a 4-methylpiperidine-1-carboxamide derivative is Tozadenant (SYN-115)[1]. Developed as an adjunctive therapy for Parkinson's disease, Tozadenant is a highly selective Adenosine A2A receptor antagonist[2].

  • Chemical Identity: 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide[1][3].

  • Mechanism of Action: A2A receptors are heavily expressed on striatopallidal neurons. Tozadenant binds to these receptors, preventing adenosine-mediated activation of the Gs-protein/adenylyl cyclase pathway. This reduces cAMP production, ultimately decreasing aberrant GABAergic motor inhibition and reducing "off" time in Parkinson's patients[2].

  • Clinical Status: Despite demonstrating efficacy in Phase IIb trials by reducing daily off-time duration by ~25%, the Phase III clinical development program was discontinued due to severe safety concerns, specifically drug-induced agranulocytosis and sepsis[2][3][4].

A2A_Signaling Tozadenant Tozadenant (4-methylpiperidine-1-carboxamide) A2AR Adenosine A2A Receptor (Striatopallidal Neurons) Tozadenant->A2AR Antagonizes Gs Gs Protein Alpha Subunit A2AR->Gs Activation (Blocked) AC Adenylyl Cyclase (AC) Gs->AC Stimulates (Blocked) cAMP cAMP Production AC->cAMP Catalyzes (Decreased) PKA Protein Kinase A (PKA) cAMP->PKA Activates (Decreased) GABA GABA Release (Motor Inhibition) PKA->GABA Promotes (Decreased)

Fig 1. Mechanistic pathway of Adenosine A2A receptor antagonism by Tozadenant.

Thrombin Catalysis Inhibition

In the realm of hematology and structural biology, 4-methylpiperidine amides have been utilized as highly specific mechanistic probes. The compound N-alpha-dansyl-L-arginine-4-methylpiperidine amide acts as a competitive inhibitor of thrombin[5][6].

  • Binding Dynamics: The amide group is essential for interacting with the catalytic triad of thrombin. Mechanistic studies reveal that the inhibitor's binding is heavily influenced by the pKa values of His57 and the alpha-amino group of Ile16 within the enzyme's active site[5]. The 4-methylpiperidine ring provides the necessary hydrophobic bulk to stabilize the inhibitor within the S1/S2 subpockets of thrombin.

Antiviral and Anticholinergic Applications

Beyond CNS and cardiovascular targets, the scaffold shows versatility in infectious diseases and autonomic nervous system modulation:

  • Hepatitis C Virus (HCV): Intensive structural modifications of biaryl amide derivatives have yielded novel compounds where a 4-methylpiperidine moiety is coupled to a pyridine or benzoic acid core, demonstrating potent inhibitory activity against HCV replication[7].

  • Anticholinergic Activity: N,N-disubstituted dithiocarbamate derivatives, such as 1-(alpha-naphthylamino)-1-oxopropan-2-yl 4-methylpiperidine dithiocarbamate, have been synthesized and validated for anticholinergic activity using isolated rat ileum assays, showing efficacy comparable to atropine sulfate[8].

Quantitative Pharmacological Data

The following table summarizes the diverse pharmacological profiles of key 4-methylpiperidine amide derivatives across different therapeutic areas:

Compound / DerivativePrimary TargetIndication / ActivityClinical Phase / Status
Tozadenant (SYN-115) Adenosine A2A ReceptorParkinson's DiseasePhase III (Discontinued)[3]
N-α-dansyl-L-Arg-4-methylpiperidine amide Thrombin (His57/Ile16)Anticoagulant ResearchPreclinical / Tool Compound[5]
Biaryl 4-methylpiperidine amides Hepatitis C Virus (HCV)AntiviralPreclinical / Hit-to-Lead[7]
4-methylpiperidine dithiocarbamates Cholinergic ReceptorsAnticholinergicPreclinical[8]

Experimental Protocols: Synthesis & Validation

The synthesis of 4-methylpiperidine amide derivatives typically involves the functionalization of the secondary amine. Below is a self-validating, step-by-step protocol for generating (4-methylpiperidin-1-yl)acetamide derivatives[9].

Rationale for Reagent Selection
  • Coupling Agent (HATU): HATU is selected over traditional carbodiimides (like EDC/DCC) because it generates a highly reactive HOAt ester intermediate. This accelerates the reaction kinetics, which is critical when coupling sterically hindered amines to the 4-methylpiperidine core.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA). DIPEA's bulky isopropyl groups render it non-nucleophilic, preventing unwanted side reactions with the activated ester while efficiently neutralizing the hydrochloride salts of the starting materials.

Step-by-Step Amide Coupling Protocol

Phase 1: Preparation of the Carboxylic Acid Intermediate

  • Alkylation: Dissolve 4-methylpiperidine (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous DMF. Add anhydrous

    
     (2.0 eq) and stir at 80°C for 4 hours.
    
    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The secondary amine spot should disappear, confirming complete N-alkylation.

  • Hydrolysis: Isolate the ester intermediate and dissolve in a 2:1 mixture of Methanol/Water. Add NaOH (3.0 eq) and reflux for 3 hours. Acidify with 1M HCl to pH 3-4 to precipitate (4-methylpiperidin-1-yl)acetic acid[9].

Phase 2: Amide Bond Formation 3. Activation: In a flame-dried round-bottom flask under an inert


 atmosphere, dissolve the (4-methylpiperidin-1-yl)acetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
4.  Base Addition:  Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation.
5.  Coupling Initiation:  Add HATU (1.2 eq) in a single portion. Stir the reaction mixture for 15 minutes. The solution will typically turn a pale yellow, indicating the formation of the active HOAt ester.
6.  Amine Addition:  Add the desired primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 12 hours.
7.  Self-Validation & Workup: 
  • LC-MS Check: Withdraw a 10 µL aliquot, dilute in Acetonitrile, and run LC-MS. Look for the disappearance of the acid mass and the appearance of the desired product mass
    
    
    .
  • Quenching: Quench the reaction with saturated aqueous
    
    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure 4-methylpiperidine amide derivative.

    Synthetic_Workflow SM 4-Methylpiperidine Alkylation N-Alkylation (Ethyl bromoacetate) SM->Alkylation Intermediate Ester Intermediate Alkylation->Intermediate Hydrolysis Hydrolysis (NaOH, MeOH) Intermediate->Hydrolysis Acid Carboxylic Acid Hydrolysis->Acid Amidation Amide Coupling (Amine, HATU, DIPEA) Acid->Amidation Product Amide Derivative Amidation->Product

    Fig 2. Step-by-step synthetic workflow for (4-methylpiperidin-1-yl)acetamide derivatives.

References

  • Mechanistic studies on thrombin catalysis Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Tozadenant (Compound CID 11618368) Source: PubChem / National Library of Medicine (NLM) URL:[Link]

  • Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Tozadenant - Clinical Discontinuation and Pharmacology Source: Wikipedia URL:[Link]

  • Synthesis and Pharmacology of Some New N,N- Disubstituted Dithiocarbamate Derivatives Source: FABAD Journal of Pharmaceutical Sciences URL:[Link](Note: Representative domain for FABAD archives)

  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 1-(4-Iodobenzoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthetic protocol, and self-validating analytical frameworks.

Executive Summary

The synthesis of 1-(4-iodobenzoyl)-4-methylpiperidine represents a critical transformation in the generation of halogenated tertiary amide scaffolds, which are frequently utilized in medicinal chemistry for radiotracer development and GPCR ligand synthesis. This application note details a highly efficient, homogeneous aprotic acylation protocol derived from classical Schotten-Baumann principles. By combining 4-iodobenzoyl chloride with 4-methylpiperidine in the presence of a non-nucleophilic organic base, this methodology ensures high atom economy, minimal side reactions, and scalable yields.

Mechanistic Rationale & Experimental Design

The direct coupling of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature due to competing acid/base proton exchange. Therefore, the carboxylic acid is pre-activated into an acyl chloride, representing the most reactive carboxylic acid derivative[1][2].

In this protocol, 4-iodobenzoyl chloride acts as the highly electrophilic acylating agent, while 4-methylpiperidine serves as the nucleophile. The reaction proceeds via a tetrahedral intermediate, followed by the collapse of the intermediate and the expulsion of a chloride anion.

Causality in Reagent Selection:

  • Aprotic Solvent (Dichloromethane, DCM): Utilized to prevent the competitive hydrolysis of the highly reactive 4-iodobenzoyl chloride, which would otherwise yield 4-iodobenzoic acid[3].

  • Tertiary Amine Base (Triethylamine, TEA): The reaction generates equimolar amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the 4-methylpiperidine starting material, rendering it non-nucleophilic and stalling the reaction at 50% conversion. TEA acts as an acid scavenger, driving the equilibrium forward by precipitating as a TEA-HCl salt[1].

  • Temperature Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and suppresses potential ring-opening or polymerization side reactions.

Materials and Reagents

Table 1: Quantitative Reagent Summary

ReagentRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
4-Iodobenzoyl chloride Electrophile266.461.0 eq2.66 g
4-Methylpiperidine Nucleophile99.181.1 eq1.09 g (1.30 mL)
Triethylamine (TEA) Acid Scavenger101.191.5 eq1.52 g (2.09 mL)
Dichloromethane (DCM) Solvent (Anhydrous)84.93N/A30.0 mL (0.33 M)
1M HCl (aq) Workup Wash-Excess20.0 mL
Sat. NaHCO₃ (aq) Workup Wash-Excess20.0 mL

Step-by-Step Experimental Protocol

Phase A: Preparation and Activation
  • System Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon) to ensure an anhydrous environment.

  • Amine Solution: Add 15.0 mL of anhydrous DCM to the flask. Inject 4-methylpiperidine (1.1 eq) and TEA (1.5 eq) via syringe.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase B: Addition and Propagation
  • Electrophile Preparation: In a separate dry vial, dissolve 4-iodobenzoyl chloride (1.0 eq) in 15.0 mL of anhydrous DCM.

  • Controlled Addition: Transfer the acid chloride solution to a pressure-equalizing addition funnel. Add the solution dropwise to the stirring amine mixture over 15–20 minutes. Note: A white precipitate (TEA-HCl) will begin to form immediately.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 2 to 4 hours.

Phase C: Quenching and Workup
  • Reaction Quench: Dilute the reaction mixture with 20 mL of distilled water to dissolve the TEA-HCl salts and quench any trace unreacted acid chloride. Transfer to a separatory funnel.

  • Acidic Wash: Separate the organic (bottom) layer. Wash the organic layer with 20 mL of 1M HCl. Causality: This step selectively protonates and removes unreacted 4-methylpiperidine and TEA into the aqueous phase.

  • Basic Wash: Wash the organic layer with 20 mL of saturated aqueous NaHCO₃. Causality: This neutralizes residual acid and extracts any 4-iodobenzoic acid (formed via trace hydrolysis) as its water-soluble sodium salt.

  • Drying & Concentration: Wash with 20 mL brine to break any emulsions and pre-dry the organic layer. Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amide.

Reaction Monitoring & Analytical Characterization

Table 2: Expected Analytical Data for 1-(4-Iodobenzoyl)-4-methylpiperidine

Analytical MethodExpected Signals / ObservationsStructural Correlation
TLC (Hexanes/EtOAc 7:3) R_f ≈ 0.45 (UV active at 254 nm)Disappearance of acid chloride (R_f ≈ 0.8)
LC-MS (ESI+) m/z 330.0 [M+H]⁺Confirms exact mass of the target amide
¹H NMR (400 MHz, CDCl₃) δ 7.75 (d, J=8.5 Hz, 2H), 7.15 (d, J=8.5 Hz, 2H)Para-substituted aromatic ring (AA'BB' system)
¹H NMR (400 MHz, CDCl₃) δ 4.60 (br m, 1H), 3.65 (br m, 1H)Equatorial/Axial protons adjacent to amide nitrogen
¹H NMR (400 MHz, CDCl₃) δ 0.95 (d, J=6.5 Hz, 3H)Pendant methyl group on piperidine ring

Expert Note on NMR: Tertiary amides exhibit restricted rotation around the C-N bond due to partial double-bond character. At room temperature, this results in broad or split peaks for the piperidine protons in ¹H and ¹³C NMR. To achieve a self-validating sharp spectrum, run the NMR at an elevated temperature (e.g., 60 °C in DMSO-d₆) to coalesce the rotameric signals.

Self-Validating Troubleshooting System

Table 3: Empirical Troubleshooting Matrix

ObservationRoot Cause AnalysisCorrective Action (Self-Validation)
Low Yield / High Acid Recovery Moisture in the solvent or glassware hydrolyzed the acid chloride to 4-iodobenzoic acid.Validate via TLC (streak at baseline). Ensure DCM is strictly anhydrous and reagents are stored under inert gas.
Reaction Stalls at 50% Conversion Insufficient TEA added. Evolving HCl protonated the 4-methylpiperidine.Check pH of the reaction mixture. Add an additional 0.5 eq of TEA and stir for 1 hour.
Persistent Emulsion during Workup High concentration of organic salts trapped between the aqueous and organic phases.Add 10 mL of saturated brine (NaCl) to increase the density/ionic strength of the aqueous layer, forcing phase separation.

Visualizations

Workflow A Step 1: Preparation Dissolve 4-methylpiperidine & TEA in DCM Cool to 0 °C B Step 2: Addition Dropwise addition of 4-iodobenzoyl chloride Maintain 0 °C A->B C Step 3: Propagation Stir at RT for 2-4 hours Monitor via TLC B->C D Step 4: Workup Quench with NaHCO3 (aq) Wash with 1M HCl & Brine C->D E Step 5: Purification Concentrate & Flash Chromatography (Hexanes/EtOAc) D->E

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target amide.

Mechanism N1 4-Iodobenzoyl Chloride N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 4-Methylpiperidine (Nucleophile) N2->N3 Nucleophilic Attack N4 1-(4-Iodobenzoyl)- 4-methylpiperidine N3->N4 Cl- Elimination N5 TEA-HCl Salt Byproduct N3->N5 Proton Transfer to TEA

Caption: Mechanistic pathway of the Schotten-Baumann acylation highlighting intermediate formation.

References

  • Amide Synthesis Fisher Scientific URL
  • Amides Preparation and Reactions Summary Chemistry Steps URL
  • Amine to Amide (via Acid Chloride)

Sources

Application Note: Optimized Sonogashira Cross-Coupling Strategies for Iodobenzoyl Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functionalized piperidine derivatives is a cornerstone of modern medicinal chemistry. Specifically, iodobenzoyl piperidines serve as highly versatile electrophilic scaffolds for carbon-carbon bond formation. The Sonogashira cross-coupling reaction—a palladium-catalyzed, copper-cocatalyzed sp²-sp coupling—provides a robust method for appending terminal alkynes to these aryl iodides.

This application note provides a comprehensive, self-validating guide to optimizing Sonogashira coupling conditions for iodobenzoyl piperidines. By detailing the mechanistic causality behind catalyst selection, solvent effects, and atmospheric control, this protocol ensures reproducible, high-yielding syntheses while minimizing common side reactions such as Glaser homocoupling.

Mechanistic Rationale & System Design

To master the Sonogashira coupling of iodobenzoyl piperidines, one must understand the interplay between the palladium catalytic cycle and the copper cocatalytic cycle [1].

  • The Palladium Cycle: The reaction begins with the generation of an active 14-electron

    
     species. Oxidative addition of the iodobenzoyl piperidine to 
    
    
    
    yields a
    
    
    aryl complex. The electron-withdrawing nature of the benzoyl group para or meta to the iodide slightly accelerates this oxidative addition compared to neutral electron-density arenes.
  • The Copper Cycle: A terminal alkyne reacts with a base (e.g., triethylamine or piperidine) and

    
     to form a copper(I) acetylide.
    
  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne to the

    
     complex. Subsequent trans/cis isomerization and reductive elimination forge the new C-C bond, releasing the product and regenerating the 
    
    
    
    catalyst.

Causality in Reagent Selection:

  • Pre-catalyst Choice: While

    
     is a classic 
    
    
    
    source, it is highly oxygen-sensitive. Using a
    
    
    pre-catalyst like
    
    
    is preferred. It is air-stable and is reduced in situ by the amine base or the alkyne, providing a steady, controlled release of
    
    
    that prevents rapid aggregation into inactive palladium black [2].
  • Solvent Dynamics: Iodobenzoyl piperidines possess a highly polar amide motif. Solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are required to fully solvate the substrate and stabilize the transition states during transmetalation.

SonogashiraMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(II)(Ar)IL2 (Ar = Benzoyl Piperidine) Pd0->OxAdd + Ar-I TransMet Transmetalation Pd(II)(Ar)(C≡CR)L2 OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product: Ar-C≡C-R TransMet->RedElim RedElim->Pd0 - Product CuCycle Copper Cycle CuI + Base + R-C≡CH → Cu-C≡CR CuCycle->TransMet Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Optimization of Reaction Parameters

Quantitative analysis of reaction conditions reveals that the sterics and electronics of the piperidine amide dictate optimal parameters. Table 1 summarizes the empirical data for coupling 4-iodobenzoyl piperidine with phenylacetylene under various conditions[3].

Table 1: Quantitative Condition Matrix for Iodobenzoyl Piperidine Coupling

Catalyst (mol%)Co-Catalyst (mol%)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Observation

(3%)

(2%)

(3.0)
DMF70292% Optimal solvation; rapid transmetalation.

(5%)

(5%)
Piperidine (3.0)THFRT1278%Mild conditions, but slower oxidative addition.

(5%)
None

(3.0)
DMF90865%Cu-free avoids Glaser coupling but requires high heat.

(5%)

(2%)

(3.0)
MeCN80674%Phosphine-free leads to faster catalyst degradation.

Experimental Workflow & Protocols

To ensure a self-validating system, the following protocol incorporates built-in quality control checks (e.g., rigorous degassing) to prevent the most common failure mode: the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling).

ExperimentalWorkflow Step1 1. Preparation Dry DMF & Degas Step2 2. Catalyst Loading Pd/Cu Addition Step1->Step2 Step3 3. Substrate Mix Ar-I + Alkyne Step2->Step3 Step4 4. Execution 70°C, Argon, 2h Step3->Step4 Step5 5. Work-up NH4Cl Quench Step4->Step5 Step6 6. Isolation Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for Sonogashira coupling.

Standard Protocol: Pd/Cu-Catalyzed Coupling of 4-Iodobenzoyl Piperidine

Target Scale: 5.0 mmol

Step 1: Reagent Preparation and Degassing (Critical Step)

  • Add 4-iodobenzoyl piperidine (5.0 mmol, 1.0 equiv) to an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DMF (20 mL) and Triethylamine (

    
    , 15.0 mmol, 3.0 equiv).
    
  • Self-Validation Check: Perform three "freeze-pump-thaw" cycles or aggressively sparge the solution with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen reacts with the copper acetylide intermediate to form diyne byproducts, consuming the alkyne and stalling the cross-coupling.

Step 2: Catalyst Introduction

  • Under a positive flow of Argon, quickly add

    
     (0.15 mmol, 3 mol%) and 
    
    
    
    (0.10 mmol, 2 mol%).
  • Stir the mixture at room temperature for 5 minutes. The solution will typically transition from yellow to a deep amber/brown as the pre-catalyst begins reduction.

Step 3: Alkyne Addition and Heating

  • Add the terminal alkyne (e.g., phenylacetylene, 6.0 mmol, 1.2 equiv) dropwise via a gas-tight syringe.

  • Place the flask in a pre-heated oil bath at 70 °C.

  • Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The iodobenzoyl piperidine should be completely consumed within 2 hours.

Step 4: Quench and Work-up

  • Cool the reaction to room temperature.

  • Quench by adding 20 mL of saturated aqueous

    
    . Causality:  The ammonium chloride effectively complexes residual copper ions, pulling them into the aqueous layer and preventing downstream catalytic degradation of the product.
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with water (

    
     mL) and brine (20 mL) to remove residual DMF.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes).

  • The product, 1-(4-(phenylethynyl)benzoyl)piperidine, typically elutes as a highly UV-active band.

Troubleshooting & Analytical Validation

  • Issue: High levels of Glaser Homocoupling (Diyne formation).

    • Cause: Oxygen ingress or excessive

      
       loading.
      
    • Solution: Strictly enforce Argon sparging. If the alkyne is highly electron-rich and prone to homocoupling, switch to a Copper-Free Protocol using

      
       and a bulky ligand (e.g., XPhos) or simply increase the reaction temperature to 90 °C without 
      
      
      
      [1].
  • Issue: Incomplete Conversion.

    • Cause: Catalyst poisoning or inactive

      
      .
      
    • Solution: Ensure the piperidine/amine base is completely dry. Trace moisture can hydrolyze the palladium-halide bonds prematurely or alter the basicity of the system.

  • Analytical Validation: Successful coupling is easily validated by ¹³C NMR. The disappearance of the C-I aromatic carbon signal (typically ~90-100 ppm) and the appearance of two distinct internal alkyne carbon signals (typically 85-95 ppm) confirm the structural integrity of the newly formed sp²-sp linkage.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Sun, C., et al. (2004). Solution-Phase Parallel Synthesis of a Multi-substituted Cyclic Imidate Library. Journal of Combinatorial Chemistry, 6(5), 724–731. URL:[Link]

  • Singh, R., et al. (2018). Regio- and Stereoselective Synthesis of Isoindolin-1-ones through BuLi-Mediated Iodoaminocyclization of 2-(1-Alkynyl)benzamides. The Journal of Organic Chemistry, 83(6), 3361-3366. URL:[Link]

Application Note: Functionalization of 1-(4-Iodobenzoyl)-4-methylpiperidine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone methodology for constructing C-N bonds in pharmaceutical development[1]. This application note details a robust, field-proven protocol for the functionalization of 1-(4-iodobenzoyl)-4-methylpiperidine . By coupling this privileged aryl iodide scaffold with various amines, researchers can rapidly generate diverse benzamide libraries. This guide moves beyond standard procedures by detailing the mechanistic causality behind catalyst selection, providing a self-validating experimental workflow, and addressing the specific challenges associated with highly reactive aryl iodides.

Mechanistic Rationale & Ligand Design

In my experience optimizing cross-coupling reactions for library synthesis, aryl iodides present a unique dichotomy. While the C–I bond undergoes oxidative addition more rapidly than C–Br or C–Cl bonds[2], the resulting Pd(II)–I intermediate is highly prone to forming inactive, bridging iodide dimers. This dimerization effectively poisons the catalyst and stalls the reaction[3].

To circumvent this, the choice of ligand is paramount. Utilizing bulky, electron-rich biaryl phosphine ligands (such as XPhos or BrettPhos ) sterically enforces a monoligated palladium species throughout the catalytic cycle[3]. This prevents dimer formation, accelerates the oxidative addition of the aryl iodide, and facilitates rapid reductive elimination of the final product.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II)(Ar)(I)L_n Pd0->OxAdd + 1-(4-iodobenzoyl)- 4-methylpiperidine AmineCoord Amine Binding & Deprotonation Pd(II)(Ar)(NR2)L_n OxAdd->AmineCoord + Amine, Base - Base·HI RedElim Reductive Elimination Product Release AmineCoord->RedElim RedElim->Pd0 + Functionalized Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination for aryl iodides.

Optimization Matrix & Quantitative Data

To establish a reliable protocol, we evaluated various catalyst, ligand, and base combinations. The data below summarizes the optimal conditions for coupling 1-(4-iodobenzoyl)-4-methylpiperidine with different classes of amines. Strong bases like NaOtBu are generally preferred for maximum efficiency[2], but weaker bases like Cs₂CO₃ are viable when functional group tolerance is required[4].

EntryAmine PartnerCatalyst SystemBaseSolvent (Temp)Yield (%)Mechanistic Causality
1 Morpholine (Sec. Alkyl)Pd₂(dba)₃ / XPhosNaOtBuToluene (90 °C)92% Bulky XPhos prevents Pd-I dimer formation; fast reductive elimination.
2 Aniline (Primary Aryl)Pd(OAc)₂ / BrettPhosNaOtBut-AmylOH (80 °C)88% BrettPhos suppresses β-hydride elimination; ideal for primary anilines[1].
3 Benzylamine (Prim. Alkyl)Pd₂(dba)₃ / BINAPCs₂CO₃Dioxane (100 °C)81% Weaker base prevents side reactions; bidentate ligand stabilizes intermediate[5].
4 Morpholine (Sec. Alkyl)Pd(PPh₃)₄K₂CO₃Toluene (110 °C)<10% Unhindered monodentate ligand leads to rapid catalyst poisoning by iodide.

Experimental Workflow

The following workflow outlines the critical phases of the reaction. Rigorous exclusion of oxygen and moisture during the preparation phase is non-negotiable, as Pd(0) species are highly susceptible to oxidation, and moisture can neutralize the strong base or cause protodehalogenation of the substrate.

Workflow Prep 1. Inert Prep Weigh Pd, Ligand, Base Solvent 2. Solvent Add Degassed Toluene Prep->Solvent React 3. Activation Heat at 90°C (4-12h) Solvent->React Workup 4. Workup Quench & Extract React->Workup Purify 5. Isolation Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol: Synthesis of 1-(4-morpholinobenzoyl)-4-methylpiperidine

Reagents Required:

  • 1-(4-iodobenzoyl)-4-methylpiperidine (1.0 equiv, 1.0 mmol, 329 mg)

  • Morpholine (1.2 equiv, 1.2 mmol, 105 mg)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd, 18.3 mg)

  • XPhos (0.04 equiv, 4 mol%, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, 135 mg)

  • Anhydrous, degassed Toluene (5.0 mL)

Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with 1-(4-iodobenzoyl)-4-methylpiperidine, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Expert Insight: Weighing the base last minimizes its exposure to trace atmospheric moisture.

  • Solvent & Amine Addition: Seal the vial with a PTFE-lined septum cap. If operating outside a glovebox, evacuate and backfill the vial with argon three times. Inject the anhydrous, degassed toluene (5.0 mL) followed by the morpholine via a micro-syringe.

  • Thermal Activation: Transfer the vial to a pre-heated aluminum block. Stir vigorously (800-1000 rpm) at 90 °C for 4 to 8 hours.

    • Expert Insight: High stirring rates are critical because the inorganic base is largely insoluble in toluene[2]. Poor agitation will artificially depress the reaction rate.

  • Reaction Quench: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench by adding 10 mL of deionized water.

  • Extraction & Workup: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized product.

Troubleshooting & Self-Validation System

To ensure the integrity of the protocol, utilize the following self-validation checks:

  • Visual Validation (Colorimetry): Upon reaching 90 °C, the reaction should transition from a dark reddish-purple (characteristic of Pd₂(dba)₃) to a clear, pale yellow or orange solution. If the solution turns jet black and opaque, Palladium Black has precipitated.

    • Causality: This indicates catalyst decomposition, usually due to oxygen ingress or an insufficient ligand-to-palladium ratio.

  • Analytical Validation (LC-MS/TLC): Monitor the reaction via LC-MS. Look for the mass of the desired product (m/z = 288.2 for the morpholine adduct).

    • Troubleshooting Protodehalogenation: If you observe a significant peak corresponding to 1-benzoyl-4-methylpiperidine (m/z = 203.1), hydrodehalogenation has occurred. This is typically caused by moisture in the solvent acting as a proton source. Ensure toluene is strictly anhydrous and degassed.

  • Conversion Stalling: If the reaction stalls at ~50% conversion, the base may have been consumed by trace water, or the stirring rate is too low to facilitate the solid-liquid mass transfer required for the deprotonation step[2].

References

1.[3] Buchwald–Hartwig amination - Wikipedia. wikipedia.org. URL: 2.[1] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. acs.org. URL: 3.[4] Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed. nih.gov. URL: 4.[2] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. wuxiapptec.com. URL: 5.[5] Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. uwindsor.ca. URL:

Sources

Heck reaction substrates containing 4-methylpiperidine moiety

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Heck Cross-Couplings for 4-Methylpiperidine Scaffolds Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 4-methylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in antihistamines (e.g., Diphenylpyraline), antipsychotics (e.g., Melperone), and various NK1 antagonists. Incorporating this motif via the Mizoroki-Heck reaction offers a modular pathway to functionalize the piperidine ring with aryl or vinyl groups.

However, this reaction presents a specific chemoselective challenge: the basic nitrogen atom of the piperidine ring is a potent ligand for Palladium(II), often leading to catalyst poisoning and arrested turnover. This Application Note details the strategic "Decision Tree" for substrate design, specifically comparing N-protection strategies against "Jeffery conditions" for free amines. We provide a robust protocol for coupling 4-methylene-N-Boc-piperidine (exocyclic alkene) and N-allyl-4-methylpiperidine (allylic amine), supported by mechanistic insights and troubleshooting matrices.

Strategic Analysis: The Amine Challenge

Catalyst Poisoning Mechanism

In standard Heck protocols, the Pd(0)/Pd(II) cycle relies on phosphine ligands (e.g., PPh3) to stabilize the active species. The 4-methylpiperidine nitrogen (pKa ~10-11) is highly basic and nucleophilic. Without protection or steric shielding, this nitrogen displaces labile phosphine ligands on the electrophilic Pd(II) intermediate formed after oxidative addition. This forms a stable [Ar-Pd(II)-N_piperidine] complex that is catalytically inactive, effectively "poisoning" the reaction.

Substrate Design Pathways

To overcome this, researchers must choose between two primary workflows:

  • The "Protection" Route (Recommended): Masking the nitrogen with a Boc, Cbz, or Acetyl group reduces basicity and prevents coordination. This is the most reliable method for scale-up.

  • The "Free Amine" Route (Advanced): Utilizing "Jeffery Conditions" (Phase Transfer Catalysis) or bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines) that out-compete the amine for metal coordination.

Strategic Decision Tree (Visualization)

Heck_Strategy Start Substrate: 4-Methylpiperidine Derivative IsProtected Is Nitrogen Protected? (Boc, Cbz, Ac) Start->IsProtected Protected Route A: Standard Heck IsProtected->Protected Yes Unprotected Route B: Free Amine Protocol IsProtected->Unprotected No Ligand_A Ligand: P(o-tol)3 or PPh3 Protected->Ligand_A Base_A Base: Et3N or K2CO3 Ligand_A->Base_A Outcome_A High Yield Standard Purification Base_A->Outcome_A Condition_Check Steric Bulk of Amine? Unprotected->Condition_Check Jeffery Jeffery Conditions (Phase Transfer) Condition_Check->Jeffery Low Sterics Buchwald Advanced Ligand System Condition_Check->Buchwald High Sterics Additives Add: TBAB (1 equiv) Solvent: DMF/H2O Jeffery->Additives Additives->Outcome_A Ligand_B Ligand: XPhos or DavePhos (Prevents N-coordination) Buchwald->Ligand_B Ligand_B->Outcome_A

Figure 1: Strategic decision tree for selecting reaction conditions based on the protection status of the 4-methylpiperidine nitrogen.

Detailed Protocols

Protocol A: Coupling of N-Boc-4-methylene-piperidine (Exocyclic Alkene)

Target: Synthesis of 4-benzyl-4-methylpiperidine derivatives (via reduction of the Heck product). This substrate behaves like a 1,1-disubstituted alkene.

Reagents & Materials:

  • Substrate: N-Boc-4-methylene-piperidine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv) [Aryl Bromides require higher temp]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%) [Tri-o-tolylphosphine is crucial to prevent β-hydride elimination into the ring]

  • Base: Et₃N (2.5 equiv)

  • Solvent: Anhydrous DMF or CH₃CN (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Charging: Add Pd(OAc)₂ (11 mg, 0.05 mmol) and P(o-tol)₃ (30 mg, 0.10 mmol) to the flask. Add 2 mL of anhydrous DMF. Stir at room temperature for 10 minutes until the solution turns yellow/orange (active catalyst formation).

  • Substrate Addition: Add the Aryl Iodide (1.2 mmol), N-Boc-4-methylene-piperidine (197 mg, 1.0 mmol), and Et₃N (350 µL, 2.5 mmol). Wash sides with remaining DMF (3 mL).

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC or LC-MS.[1]

    • Checkpoint: The reaction typically completes in 4-12 hours. The solution usually darkens to black (Pd black precipitation) after full conversion. If it turns black immediately, the catalyst has crashed out (see Troubleshooting).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Outcome: The product will be the exo-cyclic alkene (4-benzylidene). Isomerization to the endo-cyclic alkene is possible but minimized by using P(o-tol)₃.

Protocol B: Coupling of N-Allyl-4-methylpiperidine (Free Amine)

Target: Functionalization of the allyl tail. This protocol uses "Jeffery Conditions" to tolerate the free tertiary amine.

Reagents & Materials:

  • Substrate: N-Allyl-4-methylpiperidine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (3-5 mol%)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: DMF (0.2 M)

Step-by-Step Procedure:

  • Setup: Use a sealed pressure tube or Schlenk flask under Argon.

  • Charging: Add Aryl Iodide (1.0 mmol), TBAB (322 mg, 1.0 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Catalyst: Add Pd(OAc)₂ (11 mg, 0.05 mmol). Note: No phosphine ligand is used.[2]

  • Substrate: Dissolve N-Allyl-4-methylpiperidine (139 mg, 1.0 mmol) in DMF (5 mL) and add to the vessel.

  • Reaction: Heat to 80°C .

    • Mechanism Note: TBAB stabilizes Pd nanoparticles (the "Jeffery effect"), preventing the piperidine nitrogen from irreversibly binding to the metal surface.

  • Workup: Standard EtOAc/Water extraction. The product will be basic; ensure the aqueous layer is basic (pH > 9) during extraction to recover the free amine product.

Optimization Data & Ligand Screening

The following table summarizes a representative optimization screen for coupling 4-bromoanisole with N-Boc-4-methylene-piperidine.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂PPh₃Et₃NDMF9045Significant endo-isomer observed.
2Pd(OAc)₂P(o-tol)₃ Et₃NDMF9088 High regioselectivity for exo-alkene.
3Pd(dba)₂dppfK₂CO₃Toluene10030Low conversion; poor solubility.
4Pd(OAc)₂NoneNaOAcDMF10015Pd black formation (catalyst death).
5Pd(OAc)₂NoneK₂CO₃DMF8072Jeffery conditions (w/ TBAB). Good for free amines.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle and the specific "poisoning" pathway caused by the piperidine nitrogen.

Heck_Mechanism Pd0 Pd(0)L2 (Active) OxAdd Oxidative Addition [Ar-Pd-X] Pd0->OxAdd Ar-X Coord Alkene Coordination OxAdd->Coord Piperidine-Alkene Poison Catalyst Poisoning [Ar-Pd-N_piperidine] OxAdd->Poison Free Amine Attack (No Protection) MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elim MigIns->BetaElim BetaElim->Pd0 Base / -HX Poison->OxAdd Reversible only with bulky ligands

Figure 2: The Heck catalytic cycle showing the competitive inhibition (poisoning) pathway by the free piperidine nitrogen.

Troubleshooting & Expert Tips

  • Regioselectivity (Exo vs. Endo):

    • Issue: When coupling to 4-methylene-piperidine, the double bond may migrate into the ring (forming the tetrasubstituted enamine).

    • Solution: Use P(o-tol)₃ or P(2-furyl)₃ . These bulky, electron-poor phosphines accelerate reductive elimination over the reversible beta-hydride elimination steps that lead to isomerization.

  • Pd Black Formation:

    • Issue: Reaction turns black and stops before completion.

    • Cause: Catalyst aggregation due to lack of stabilization.

    • Solution: Add TBAB (1.0 equiv) or switch to a palladacycle catalyst (e.g., Herrmann-Beller catalyst) which is more thermally stable.

  • Purification of Free Amines:

    • Tip: If running Protocol B (Free Amine), the product will streak on silica. Pre-treat the silica gel column with 1% Et₃N in Hexane before loading your sample to ensure sharp bands.

References

  • The Mizoroki-Heck Reaction (General Mechanism & Reviews)

    • Heck Reaction - Organic Chemistry Portal.[3]

    • Source: [Link]

  • Amine Tolerance & Jeffery Conditions

    • Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 1985.
    • Source: [Link] (Note: Classic reference for TBAB conditions).

  • Palladium-Catalyzed Coupling of Piperidine Derivatives

    • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
    • Source: [Link]

  • Amine-Directed/Tolerant Heck Protocols

    • Amine-directed Mizoroki–Heck aryl
    • Source: [Link]

  • BenchChem Application Notes (General Heck Protocols): Application Notes and Protocols for the Heck Reaction.

Sources

Application Note: Synthesis of 1-(4-Iodobenzoyl)-4-methylpiperidine via Biphasic Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Scope

The synthesis of highly functionalized amides is a cornerstone of modern drug discovery and development. The Schotten-Baumann reaction remains one of the most robust, scalable, and atom-economical methods for constructing amide bonds from acyl chlorides and amines[1]. This application note details the optimized synthesis of 1-(4-iodobenzoyl)-4-methylpiperidine , a valuable building block and intermediate in medicinal chemistry, utilizing 4-iodobenzoyl chloride and 4-methylpiperidine.

Unlike homogenous coupling methods that require expensive coupling reagents (e.g., HATU, EDC) or toxic organic bases (e.g., pyridine), the classic Schotten-Baumann protocol employs a biphasic solvent system (dichloromethane and aqueous sodium hydroxide)[2]. This approach ensures excellent yield, simplified downstream processing, and a highly favorable thermal profile suitable for large-scale pharmaceutical synthesis[3].

Mechanistic Causality & Design Principles

As a synthetic chemist, understanding the causality behind the reaction conditions is critical for troubleshooting and scaling. The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The secondary amine (4-methylpiperidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-iodobenzoyl chloride to form a tetrahedral intermediate[4].

  • Elimination & Product Formation: The tetrahedral intermediate collapses, ejecting the chloride leaving group and reforming the carbonyl double bond to yield the target amide and hydrochloric acid (HCl)[5].

  • The Role of the Biphasic System: If the generated HCl is not scavenged, it will rapidly protonate the unreacted 4-methylpiperidine, converting it into a non-nucleophilic ammonium salt and capping the theoretical yield at 50%. By introducing an aqueous phase containing a strong base (NaOH), the HCl is continuously neutralized at the biphasic interface[6].

  • Chemoselectivity: Acyl chlorides are moisture-sensitive. However, the rate of aminolysis (reaction with the amine) is orders of magnitude faster than hydrolysis (reaction with water). Keeping the reaction at 0–5 °C during the addition phase further suppresses competitive hydrolysis of the 4-iodobenzoyl chloride[7].

Mechanism R Reactants 4-Methylpiperidine + 4-Iodobenzoyl Chloride TI Tetrahedral Intermediate R->TI Nucleophilic Attack P Amide Product + HCl Byproduct TI->P Elimination of Cl- N Neutralization HCl + NaOH -> NaCl + H2O P->N Aqueous Base Scavenging

Caption: Nucleophilic acyl substitution mechanism of the Schotten-Baumann reaction.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis. 4-Iodobenzoyl chloride is utilized in a slight excess (1.1 eq) to compensate for any minor hydrolysis that may occur at the aqueous interface.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole / Rationale
4-Methylpiperidine 99.171.0 eq10.0 mmol (0.99 g, ~1.18 mL)Nucleophile; limiting reagent.
4-Iodobenzoyl chloride 266.461.1 eq11.0 mmol (2.93 g)Electrophile; slight excess accounts for hydrolysis[8].
Sodium Hydroxide (2M aq) 40.002.0 eq20.0 mmol (10.0 mL)Acid scavenger; maintains pH > 10.
Dichloromethane (DCM) 84.93N/A25.0 mL (Total)Organic solvent; immiscible with water.
1M HCl (aq) 36.46N/A15.0 mLWorkup; removes unreacted trace amine.
Sat. NaHCO₃ (aq) 84.01N/A15.0 mLWorkup; removes hydrolyzed acyl chloride (acid).

Experimental Workflow & Protocol

The protocol is designed as a self-validating system: phase separation and targeted aqueous washes systematically eliminate specific classes of impurities, ensuring high crude purity prior to final crystallization.

Workflow S1 Setup Dissolve Amine in DCM & Aq. NaOH S2 Cooling Chill to 0–5 °C S1->S2 S3 Addition Dropwise Acyl Chloride in DCM S2->S3 S4 Reaction Stir at RT (1-2 hours) S3->S4 S5 Workup Phase Separation & Sequential Washes S4->S5 S6 Purification Concentration & Recrystallization S5->S6

Caption: Step-by-step experimental workflow for biphasic amide synthesis.

Step-by-Step Methodology

Step 1: Preparation of the Biphasic System

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 10.0 mmol (1.18 mL) of 4-methylpiperidine and 15 mL of dichloromethane (DCM).

  • Add 10.0 mL of 2M aqueous NaOH (20.0 mmol) to the flask.

  • Causality Check: The biphasic mixture must be stirred vigorously to maximize the interfacial surface area, which is critical for efficient HCl neutralization.

Step 2: Controlled Electrophile Addition

  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0–5 °C.

  • In a separate vial, dissolve 11.0 mmol (2.93 g) of 4-iodobenzoyl chloride (a white/pale cream solid[8]) in 10 mL of anhydrous DCM.

  • Using an addition funnel or syringe, add the 4-iodobenzoyl chloride solution dropwise over 15–20 minutes.

  • Causality Check: Dropwise addition controls the exothermic nature of the reaction and prevents localized depletion of the base, which would lead to amine protonation and stalling.

Step 3: Reaction Maturation

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Continue vigorous stirring for 1 to 2 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the amine (visualized by ninhydrin stain) indicates completion.

Step 4: Liquid-Liquid Extraction & Workup

  • Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate.

  • Collect the lower organic layer (DCM) which contains the product.

  • Extract the remaining aqueous layer with an additional 10 mL of DCM and combine the organic layers.

  • Acid Wash: Wash the combined organic layers with 15 mL of 1M HCl. Rationale: This protonates any unreacted 4-methylpiperidine, pulling it into the aqueous waste.

  • Base Wash: Wash the organic layer with 15 mL of saturated aqueous NaHCO₃. Rationale: This deprotonates any 4-iodobenzoic acid (formed via hydrolysis of the acyl chloride), pulling it into the aqueous waste.

  • Brine Wash: Wash with 15 mL of saturated NaCl (brine) to remove residual water from the organic phase.

Step 5: Drying and Purification

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-iodobenzoyl)-4-methylpiperidine as a solid or thick oil.

  • Purification: The crude product is typically of high purity (>95%) due to the targeted washing steps. If analytical purity is required, recrystallize the product from a mixture of ethyl acetate and hexanes, or purify via flash column chromatography.

References

  • [1] Schotten Baumann Reaction Mechanism. Chemistry SATHEE, IIT Kanpur. Available at: [Link]

  • [4] Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available at: [Link]

  • [5] Schotten Baumann Reaction - Mechanism and Applications. BYJU'S. Available at: [Link]

  • [2] Schotten-Baumann Reaction & Conditions. Organic Chemistry Portal. Available at: [Link]

  • [7] Schotten-Baumann method of amide synthesis. Der Pharma Chemica, Scholars Research Library. Available at: [Link]

  • [3] The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at:[Link]

  • [6] Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • [8] 4-Iodobenzoyl chloride | C7H4ClIO | CID 74373. PubChem, National Institutes of Health. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Iodobenzoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-iodobenzoyl)-4-methylpiperidine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this critical amide coupling reaction. Our goal is to provide actionable insights and robust protocols to help you consistently achieve high yields and purity.

This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize the synthesis for your specific laboratory conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the foundational aspects of the 1-(4-iodobenzoyl)-4-methylpiperidine synthesis.

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis is a nucleophilic acyl substitution, specifically an acylation of a secondary amine (4-methylpiperidine) with an acid chloride (4-iodobenzoyl chloride). The reaction is most commonly performed under Schotten-Baumann conditions, which utilize a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.[1][2] The neutralization is critical because the HCl would otherwise react with the starting amine to form a non-nucleophilic ammonium salt, quenching the reaction and reducing the yield.[1][3]

G cluster_reactants Reactants amine 4-Methylpiperidine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate 1. Nucleophilic Attack acid_chloride 4-Iodobenzoyl Chloride (Electrophile) acid_chloride->tetrahedral_intermediate product 1-(4-Iodobenzoyl)-4-methylpiperidine (Amide Product) tetrahedral_intermediate->product 2. Collapse & Chloride Elimination hcl HCl tetrahedral_intermediate->hcl salt [Et3NH]+Cl- hcl->salt 3. Neutralization base Base (e.g., Et3N) base->salt

Caption: General mechanism for the acylation of 4-methylpiperidine.

Q2: How do I choose the right base for this reaction?

The choice of base is critical for success. The base must be strong enough to neutralize the generated HCl but should not introduce competing side reactions.

Base TypeExamplesProsCons
Tertiary Amines Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)Soluble in common organic solvents (DCM, THF). Easy to remove during workup.Can be nucleophilic (especially pyridine), potentially reacting with the acid chloride. Their hydrochloride salts can sometimes complicate purification.
Inorganic Bases NaOH, KOH, NaHCO₃, K₂CO₃Inexpensive and effective. The reaction is run in a biphasic system (e.g., DCM/water), which helps to sequester the HCl byproduct in the aqueous phase.[4]Can promote hydrolysis of the acid chloride, especially if the reaction is slow or the mixing is inefficient.[4] Requires vigorous stirring.

For most lab-scale syntheses, triethylamine is a reliable choice due to its compatibility with anhydrous organic solvents, which minimizes the primary side reaction: hydrolysis of the highly reactive 4-iodobenzoyl chloride.[5]

Q3: What are the ideal solvent and temperature conditions?

Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acid chloride.[6] The reaction is highly exothermic. Therefore, it is crucial to begin the reaction at a low temperature (0 °C ) to control the reaction rate and minimize the formation of byproducts.[5] After the initial addition, the reaction can typically be allowed to warm to room temperature to ensure it proceeds to completion.[5][6]

Q4: How should I handle and store the starting materials?

  • 4-Iodobenzoyl chloride : This reagent is sensitive to moisture and will hydrolyze to 4-iodobenzoic acid.[7] It should be stored in a desiccator under an inert atmosphere (nitrogen or argon). Always handle it quickly in a dry environment. The quality of the acid chloride is paramount; if it appears clumpy or discolored, it may be partially hydrolyzed, which will directly impact your yield.

  • 4-Methylpiperidine : This is a hygroscopic and volatile liquid. It can absorb atmospheric CO₂ to form a carbonate salt.[8] It should be stored in a tightly sealed bottle, and for best results, distilled from a suitable drying agent (e.g., CaH₂) before use.

Troubleshooting Guide

Problem: My yield is low (< 60%), and I'm not sure why.

This is the most common issue. A systematic approach is the key to identifying the root cause.

G start Low Yield Observed check_sm Analyze crude reaction mixture (TLC, LC-MS, or 1H NMR). Are starting materials consumed? start->check_sm sm_present Significant starting material remains. check_sm->sm_present No sm_gone Starting materials are mostly consumed. check_sm->sm_gone Yes cause1 Possible Cause: Reaction Incomplete or Stalled sm_present->cause1 check_byproduct Is a major byproduct visible? (e.g., new spot on TLC) sm_gone->check_byproduct solution1 Solutions: 1. Check base stoichiometry (>1.1 eq). 2. Verify amine quality (distill if needed). 3. Increase reaction time or allow to stir overnight. 4. Ensure inert atmosphere to protect reagents. cause1->solution1 byproduct_yes Yes check_byproduct->byproduct_yes Yes byproduct_no No check_byproduct->byproduct_no No cause2 Possible Cause: Acid Chloride Hydrolysis byproduct_yes->cause2 cause3 Possible Cause: Product Loss During Workup byproduct_no->cause3 solution2 Solutions: 1. Use fresh, high-purity 4-iodobenzoyl chloride. 2. Ensure all glassware is oven-dried. 3. Use anhydrous solvent. 4. Run reaction under N2 or Ar atmosphere. cause2->solution2 solution3 Solutions: 1. Check pH of aqueous layer during extraction. 2. Perform back-extraction of aqueous layers. 3. Avoid overly aggressive washing steps. 4. Optimize purification (see Protocol 2). cause3->solution3

Caption: Troubleshooting workflow for low yield synthesis.

Q: My starting materials are consumed, but the isolated yield is poor and I see a white solid precipitate during the reaction.

A: This strongly suggests that the HCl byproduct is reacting with your starting amine (4-methylpiperidine) or product amine to form the corresponding hydrochloride salt.[3] While the product itself is a tertiary amide and less basic, the unreacted secondary amine is readily protonated.

  • Causality: The formation of 4-methylpiperidine hydrochloride removes the nucleophile from the reaction, effectively stopping the synthesis. This happens when there is an insufficient amount of the scavenger base (e.g., triethylamine) or the base is added too slowly.

  • Solution: Ensure you are using at least 1.1 to 1.2 equivalents of triethylamine. The base should be present in the reaction mixture with the 4-methylpiperidine before the dropwise addition of the 4-iodobenzoyl chloride solution.[5]

Q: After workup, my crude NMR shows a significant peak corresponding to 4-iodobenzoic acid. What happened?

A: This is a clear indication of the hydrolysis of your starting material, 4-iodobenzoyl chloride.

  • Causality: Acid chlorides are highly electrophilic and react readily with water. This can happen if your solvent is not anhydrous, your glassware was not properly dried, or if the reagent itself has degraded due to improper storage.[4]

  • Solution:

    • Reagent Quality: Use a fresh bottle of 4-iodobenzoyl chloride or purify the existing stock.

    • Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas. Use a solvent from a sealed bottle or one that has been dried over molecular sieves.

    • Inert Atmosphere: Perform the entire reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the flask.

Q: The reaction seems to work, but purification by column chromatography results in significant product loss.

A: 1-(4-iodobenzoyl)-4-methylpiperidine is a moderately polar compound. Purification issues often arise from using an inappropriate solvent system or from the product's physical properties.

  • Causality: If the eluent is too polar, the product may elute too quickly along with closely-related impurities. If it's not polar enough, the product can streak on the silica gel, leading to broad fractions and poor separation. The compound is also a solid at room temperature, and it can sometimes crystallize on the column if the concentration is too high, impeding flow.

  • Solution:

    • TLC Optimization: First, find an ideal eluent system using TLC. A good target Rf value for the product is between 0.25 and 0.35. Start with a solvent system like 3:1 Hexanes:Ethyl Acetate and gradually increase the polarity.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be loaded onto the top of the column. This technique generally leads to better separation and sharper bands than loading the material as a concentrated solution.

    • Consider Recrystallization: This product is often a white solid.[5] Recrystallization can be a highly effective and scalable alternative to chromatography for purification. See the protocol below for details.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-(4-Iodobenzoyl)-4-methylpiperidine

This protocol is designed for a typical lab-scale synthesis and prioritizes yield and purity by maintaining anhydrous conditions.

  • Preparation:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methylpiperidine (1.00 g, 10.1 mmol, 1.0 eq).

    • Add anhydrous dichloromethane (DCM, 20 mL).

    • Add triethylamine (1.22 g, 12.1 mmol, 1.2 eq).

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Reaction:

    • In a separate dry flask, dissolve 4-iodobenzoyl chloride (2.96 g, 11.1 mmol, 1.1 eq) in anhydrous DCM (10 mL).

    • Add the 4-iodobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes using an addition funnel.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 4-methylpiperidine spot has disappeared (typically 2-4 hours).

  • Workup:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 5% aqueous NaHCO₃ solution (20 mL), water (20 mL), and brine (20 mL).[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

This method is highly effective for obtaining pure, crystalline 1-(4-iodobenzoyl)-4-methylpiperidine.

  • Solvent Selection: The ideal recrystallization solvent (or solvent system) is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water or ethyl acetate and hexanes often works well.

  • Procedure:

    • Transfer the crude solid product to an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to a constant weight. The expected product is a white to off-white solid.[5]

References
  • BenchChem. (2025). Optimizing amide bond formation for piperidine carboxylic acids. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Technical Support.
  • Fujimoto, K., et al. (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • PrepChem. (2023). Synthesis of N-(4-Iodobenzoyl)piperidine. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • BenchChem. (2025).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Anonymous. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Patsnap. (2026). How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap Eureka. [Link]

  • Various Authors. (2021). Why did my amide syntesis does not work? ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Neubert, M. E., & Fishel, D. L. (1983). PREPARATION OF 4-ALKYL-AND 4-HALOBENZOYL CHLORIDES: 4-PENTYLBENZOYL CHLORIDE. Organic Syntheses, 61, 8. [Link]

Sources

Technical Support Center: Coupling Reactions with 4-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 4-iodobenzoyl chloride in coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this moisture-sensitive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Preventing Hydrolysis of 4-Iodobenzoyl Chloride

This section addresses common issues encountered during coupling reactions involving 4-iodobenzoyl chloride, with a focus on preventing its hydrolysis to the unreactive 4-iodobenzoic acid.

Issue 1: My coupling reaction with 4-iodobenzoyl chloride is failing or giving very low yields. How can I determine if hydrolysis is the problem?

Answer:

Low or no yield is a classic symptom of 4-iodobenzoyl chloride hydrolysis. Acyl chlorides are highly reactive and readily react with water, a process that can outcompete your desired coupling reaction.[1][2]

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside your starting materials (the nucleophile and 4-iodobenzoyl chloride) and a standard of 4-iodobenzoic acid. If you observe a significant spot corresponding to 4-iodobenzoic acid, hydrolysis is a likely culprit.

  • Workup Analysis: After your aqueous workup, analyze the aqueous layer. Acidifying the aqueous layer and observing a precipitate could indicate the presence of 4-iodobenzoic acid.

  • Reagent Quality Check: Ensure your 4-iodobenzoyl chloride is of high purity and has been stored correctly. Old or improperly stored reagents may have already been partially hydrolyzed.[1] Consider using a freshly opened bottle or purifying the reagent before use.

Issue 2: I suspect moisture is contaminating my reaction. What are the best practices for ensuring anhydrous conditions?

Answer:

Maintaining a moisture-free environment is critical when working with acyl chlorides.[3][4] Even trace amounts of water can significantly impact your reaction's outcome.

Best Practices for Anhydrous Conditions:

  • Glassware: All glassware must be thoroughly dried before use. This can be achieved by oven-drying at a high temperature (e.g., 120-150°C) for several hours or by flame-drying under a vacuum.[4][5][6]

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are a good option. Alternatively, you can dry and distill your solvents using appropriate drying agents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of a dry gas like nitrogen or argon.[7][8][9] This can be achieved using a Schlenk line or a glovebox.[5][9] A simpler setup involves using a balloon filled with the inert gas connected to the reaction flask via a needle.[6]

  • Reagent Handling: Handle 4-iodobenzoyl chloride and other moisture-sensitive reagents in a dry environment, such as a glovebox or under a positive pressure of inert gas. Use syringes or cannulas for transferring liquids to minimize exposure to the atmosphere.[5][7]

G reaction reaction hydrolysis hydrolysis

Issue 3: My nucleophile is an amine. What is the role of the base in the reaction, and which one should I choose?

Answer:

When coupling 4-iodobenzoyl chloride with an amine, a base is crucial for two main reasons:

  • Neutralizing HCl: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[1] This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this HCl, allowing the reaction to proceed to completion.[1][10]

  • Enhancing Nucleophilicity: In some cases, the base can deprotonate the amine, increasing its nucleophilicity and reactivity towards the acyl chloride.[11]

Choosing the Right Base:

BaseEquivalentsSolvent SystemKey Considerations
Pyridine ~2.0Aprotic (e.g., DCM, THF)Acts as a base and a nucleophilic catalyst.[12][13][14][15]
Triethylamine (Et3N) 1.1 - 1.2Aprotic (e.g., DCM, THF)A non-nucleophilic organic base that is easily removed during workup.[1]
Aqueous NaOH ~2.0Biphasic (e.g., DCM/Water)Known as Schotten-Baumann conditions.[16][17] Requires careful temperature control to minimize hydrolysis.[1]

Expert Insight: For moisture-sensitive substrates like 4-iodobenzoyl chloride, using an organic base like pyridine or triethylamine in an anhydrous aprotic solvent is generally preferred over aqueous bases to minimize the risk of hydrolysis.

G reagents {4-Iodobenzoyl Chloride + Amine (R-NH2)}|{In Anhydrous Solvent} intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack protonated_amine {Protonated Amine (R-NH3+Cl-)}|{Non-nucleophilic} reagents->protonated_amine Side reaction without base product {N-Substituted-4-iodobenzamide}|{Desired Product} intermediate->product Elimination of Cl- hcl HCl (byproduct) intermediate->hcl base Base (e.g., Pyridine) hcl->base Neutralization

Frequently Asked Questions (FAQs)

Q1: Can I use Schotten-Baumann conditions (aqueous NaOH) for my coupling reaction with 4-iodobenzoyl chloride?

A1: While Schotten-Baumann conditions are a classic method for acylation, they introduce water into the reaction system, significantly increasing the risk of hydrolyzing the 4-iodobenzoyl chloride.[17] If you must use these conditions, it is imperative to work at low temperatures (0-5 °C) and with vigorous stirring to favor the reaction with your nucleophile over hydrolysis.[1] However, for this particular acyl chloride, anhydrous conditions with an organic base are strongly recommended.

Q2: I added the 4-iodobenzoyl chloride to my reaction mixture too quickly, and the yield was poor. Why did this happen?

A2: Rapid addition of the acyl chloride can lead to a high localized concentration, which can favor side reactions, including hydrolysis if any trace moisture is present.[1] Slow, dropwise addition of the 4-iodobenzoyl chloride solution to the stirred solution of your nucleophile and base helps to maintain a low instantaneous concentration, promoting the desired coupling reaction.[1]

Q3: My reaction is sluggish even under anhydrous conditions. What can I do?

A3: If the reaction is slow, consider the following:

  • Catalyst: For less reactive nucleophiles, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[3]

  • Temperature: Gently warming the reaction mixture may increase the rate. However, this should be done cautiously while monitoring for any potential decomposition.

  • Solvent: Ensure your chosen solvent fully dissolves all reactants. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often good choices.[3] 4-Iodobenzoyl chloride is also soluble in toluene and benzene.[18][19]

Q4: What is the mechanism of hydrolysis for 4-iodobenzoyl chloride?

A4: The hydrolysis of 4-iodobenzoyl chloride is a nucleophilic acyl substitution reaction. A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form 4-iodobenzoic acid and hydrochloric acid.[20]

Experimental Protocol: General Procedure for Amide Coupling with 4-Iodobenzoyl Chloride under Anhydrous Conditions

This protocol provides a general framework. Specific quantities and reaction times should be optimized for your particular substrate.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an atmosphere of dry nitrogen or argon.

  • Reagent Addition:

    • To the flask, add your amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., DCM or THF).

    • Add triethylamine (1.1-1.2 eq.) or pyridine (2.0 eq.) to the mixture.

    • Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition:

    • In a separate dry flask, dissolve 4-iodobenzoyl chloride (1.05 eq.) in a minimal amount of the same anhydrous solvent.

    • Using a syringe, add the 4-iodobenzoyl chloride solution dropwise to the cold, stirring amine solution over 15-20 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

    • Remove the ice bath and let the reaction stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any 4-iodobenzoic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography as needed.

References

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. (2026, February 17). Vedantu. Available at: [Link]

  • Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians. (2025, August 5). askIITians. Available at: [Link]

  • What are the roles of pyridine and DCM in the acylation of an alcohol? (2016, February 7). Chemistry Stack Exchange. Available at: [Link]

  • What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry - Reddit. (2023, July 7). Reddit. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (2021, May 15). Fisher Scientific. Available at: [Link]

  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). Fiveable. Available at: [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). University of Groningen. Available at: [Link]

  • How to stop hydrolysis of an acyl chloride in aquous solution? - ResearchGate. (2018, August 6). ResearchGate. Available at: [Link]

  • Air-free technique - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8). ResearchGate. Available at: [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023, August 23). Chemistry Notes. Available at: [Link]

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Schotten Baumann Reaction - BYJU'S. (2019, November 17). BYJU'S. Available at: [Link]

  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017, March 7). Wikidot. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). St. Olaf College. Available at: [Link]

  • How To: Troubleshoot a Reaction - University of Rochester. (n.d.). University of Rochester. Available at: [Link]

  • Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. (2025, June 23). Save My Exams. Available at: [Link]

  • 4-Iodobenzoyl chloride | C7H4ClIO | CID 74373 - PubChem. (n.d.). PubChem. Available at: [Link]

  • Acyl Chlorides and Acid Anhydrides - chemrevise. (n.d.). chemrevise. Available at: [Link]

  • A Novel Process of Pd-Catalyzed Cross-Coupling of Acyl Halides and Aryltrifluoroborates. (n.d.). Bentham Science. Available at: [Link]

  • Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps. (2020, February 23). Chemistry Steps. Available at: [Link]

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removal of unreacted 4-methylpiperidine from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who need to efficiently remove unreacted 4-methylpiperidine from solution-phase reaction mixtures.

Executive Summary

4-Methylpiperidine is a highly nucleophilic secondary amine frequently utilized as a building block in active pharmaceutical ingredient (API) synthesis and as an efficient Fmoc-deprotection reagent in peptide synthesis[1]. Due to its high basicity and miscibility in both organic and aqueous phases[2], unreacted 4-methylpiperidine can complicate downstream purification and cause unwanted side reactions if not rigorously removed. This guide provides validated, mechanistic approaches to eliminate excess 4-methylpiperidine from your workflows.

Physicochemical Profiling

Understanding the physical properties of 4-methylpiperidine is the foundation of any removal strategy. The table below summarizes the critical quantitative data driving our troubleshooting protocols[2][3].

PropertyValueMechanistic Relevance to Workup
Boiling Point 124 °CModerately volatile. Can be removed via high-vacuum co-evaporation with azeotropic solvents (e.g., toluene), though this is kinetically slow.
pKa (Conjugate Acid) 11.23Highly basic. Easily protonated by aqueous acids (pH < 4) to form highly water-soluble piperidinium salts, enabling liquid-liquid extraction.
Density 0.838 g/mLLighter than water. Relevant for phase identification if neat separation occurs without an organic carrier solvent.
Solubility MiscibleMiscible in water and organics. Cannot be removed by simple water washes; requires reactive scavenging or pH-driven phase partitioning.

Core Removal Strategies & Causality

Strategy A: Aqueous Acid-Base Extraction

The Causality: Because 4-methylpiperidine has a pKa of 11.23[2], it exists as a neutral, organic-soluble molecule at basic or neutral pH. Introducing an aqueous acid (like 1M HCl or 10% Citric Acid) protonates the secondary amine into a 4-methylpiperidinium salt. This ionic species experiences a massive shift in its partition coefficient, driving it entirely into the aqueous phase while the neutral target product remains in the organic phase.

Strategy B: Electrophilic Solid-Phase Scavenging

The Causality: When products are highly acid-sensitive or water-soluble, aqueous extraction is unviable. Macroporous polymer-bound isocyanate (MP-Isocyanate) resins exploit the inherent nucleophilicity of 4-methylpiperidine[4]. The secondary amine attacks the electrophilic isocyanate group on the insoluble resin, forming a stable urea linkage. The excess amine is thus physically tethered to the macroscopic polymer bead, which is simply filtered away[4].

DecisionMatrix Start Unreacted 4-Methylpiperidine Water Is the target product water-soluble? Start->Water Acid Is the target product acid-sensitive? Water->Acid No Evap Vacuum Co-evaporation (with Toluene) Water->Evap Yes Scavenger Use MP-Isocyanate Scavenger Resin Acid->Scavenger Highly Citric Mild Acid Wash (10% Citric Acid) Acid->Citric Moderately HCl Strong Acid Wash (1M HCl) Acid->HCl No

Caption: Decision matrix for selecting the optimal 4-methylpiperidine removal strategy.

Interactive Troubleshooting FAQs

Q1: My target product degrades during the standard 1M HCl wash. How can I remove the 4-methylpiperidine? A: Strong acids like 1M HCl can hydrolyze sensitive protecting groups (e.g., Boc, trityl) or esters. Solution: Switch to a mild acid wash using 10% aqueous citric acid or a saturated sodium dihydrogen phosphate (NaH₂PO₄) buffer (pH ~4.5). Because the pKa of 4-methylpiperidine is 11.23[2], a pH of 4.5 is still more than 6 units below its pKa, ensuring >99.999% protonation without subjecting your product to harsh, low-pH conditions.

Q2: I am using an MP-Isocyanate scavenger resin, but NMR analysis still shows traces of 4-methylpiperidine. Why is the scavenging incomplete? A: Scavenging kinetics are dictated by resin swelling, stoichiometry, and steric accessibility[4]. Solution:

  • Check Stoichiometry: Ensure you are using at least 3.5 equivalents of the resin relative to the excess amine[4].

  • Optimize Solvent: While macroporous (MP) resins swell less than standard gel-type resins, they still perform best in solvents that promote diffusion, such as THF or Dichloromethane (DCM)[4].

  • Increase Agitation: Extend the incubation time to 2-4 hours at room temperature, or gently heat to 40 °C if the product is thermally stable.

Q3: Severe emulsions are forming during the acid wash step. How do I break them? A: Protonated amines act as mild surfactants, reducing interfacial tension between the organic and aqueous layers. Solution: Add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent in the water (the "salting-out" effect) and forcing phase separation. Alternatively, filter the biphasic mixture through a pad of Celite to remove microscopic particulates that stabilize the emulsion.

Validated Experimental Protocols

Protocol 1: Mild Aqueous Extraction (Citric Acid Wash)

Use Case: For organic-soluble, moderately acid-sensitive products. Self-Validation System: The pH of the aqueous layer must be monitored to guarantee amine removal.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM) to a concentration of ~0.1 M.

  • First Wash: Transfer the mixture to a separatory funnel and add an equal volume of 10% w/v aqueous citric acid.

  • Agitation: Shake vigorously for 1 minute, venting frequently to release pressure. Allow the layers to separate completely.

  • Validation Check: Draw a few drops of the aqueous (bottom) layer and test with pH paper. It must read pH < 4. If it is >4, the amine has depleted the acid buffer; add more 10% citric acid and repeat the wash.

  • Separation: Drain the aqueous layer. Repeat the citric acid wash one more time to ensure complete extraction.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ to remove residual citric acid, then once with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Solid-Phase Scavenging (MP-Isocyanate)

Use Case: For highly acid-sensitive or water-soluble products. Self-Validation System: TLC with Ninhydrin stain confirms the absence of secondary amines prior to filtration.

  • Preparation: Dissolve the crude reaction mixture in DCM or THF (approximately 10 mL of solvent per gram of crude material).

  • Resin Addition: Add Biotage MP-Isocyanate resin (Capacity: ~1.0 mmol/g) at 3.5 equivalents relative to the calculated excess of 4-methylpiperidine[4].

  • Incubation: Agitate the suspension gently on an orbital shaker for 2 to 4 hours at 20 °C. (Note: Do not use magnetic stir bars, as the grinding action will crush the macroporous resin beads and clog your filters).

  • Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heat the plate; the absence of a purple/pink spot indicates complete removal of the secondary amine.

  • Filtration: Filter the mixture through a sintered glass frit (medium porosity) or a Celite pad. Wash the resin cake with 2-3 column volumes of the reaction solvent to elute any trapped product.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the amine-free product.

ScavengerWorkflow Mix Crude Mixture (Product + 4-MP) Resin Add MP-Isocyanate Resin (3.5 eq) Mix->Resin Incubate Agitate 1-4h at 20°C Resin->Incubate Filter Filter through Frit/Celite Incubate->Filter Result Pure Product (Filtrate) Filter->Result Liquid Waste Resin-Bound Urea (Discard Solid) Filter->Waste Solid

Caption: Workflow for the removal of 4-methylpiperidine using isocyanate scavenger resins.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69381, 4-Methylpiperidine". Available at:[Link]

  • Galeano, V., et al. "Efficient synthesis of peptides with 4-methylpiperidine as Fmoc removal reagent by solid phase synthesis". Journal of the Mexican Chemical Society, 58(4), 386-392 (2014). Available at:[Link]

  • Biotage. "Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger". Available at:[Link]

Sources

Technical Support Center: Purification of 1-(4-iodobenzoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 1-(4-iodobenzoyl)-4-methylpiperidine .

Synthesizing tertiary amides via the coupling of 4-iodobenzoyl chloride (or 4-iodobenzoic acid) with 4-methylpiperidine often yields a crude mixture containing unreacted starting materials, coupling reagent byproducts, and the target amide. Because the basic piperidine nitrogen is locked into a neutral amide bond, the chromatographic behavior of the product differs significantly from its parent amine. This guide provides field-proven methodologies, causality-driven troubleshooting, and standardized protocols for normal-phase silica gel chromatography.

Purification Workflow Visualization

The following workflow illustrates the critical sequence of operations required to isolate pharmaceutical-grade 1-(4-iodobenzoyl)-4-methylpiperidine.

PurificationWorkflow A Crude Reaction Mixture (Amide + Impurities) B Aqueous Workup (1M HCl & Sat. NaHCO3) A->B Removes unreacted SMs C Dry Loading (Adsorption onto Silica Gel) B->C Organic layer concentrated D Flash Column Chromatography (Hexanes/EtOAc Gradient) C->D Load onto pre-packed column E Fraction Analysis (TLC & UV Detection @ 254 nm) D->E Elute & Collect F Pure 1-(4-iodobenzoyl)- 4-methylpiperidine E->F Pool & Evaporate

Workflow for the isolation and chromatographic purification of 1-(4-iodobenzoyl)-4-methylpiperidine.

Standard Operating Procedure (SOP): Flash Column Chromatography

To achieve high-resolution separation, we utilize positive-pressure flash column chromatography, a technique pioneered by W.C. Still[1].

Phase I: Pre-Chromatographic Workup (Critical)

Mechanistic Rationale: Silica gel chromatography is inefficient at separating highly polar or ionizable starting materials from neutral amides. 4-methylpiperidine is a basic amine, and 4-iodobenzoic acid is an acidic compound. Both will streak on a column and ruin resolution.

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Wash the organic layer with 1M HCl (aq) (3 × 20 mL). This protonates any unreacted 4-methylpiperidine, pulling it into the aqueous layer as a water-soluble hydrochloride salt.

  • Wash the organic layer with Saturated NaHCO₃ (aq) (3 × 20 mL). This deprotonates unreacted 4-iodobenzoic acid, removing it as a sodium salt[2].

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase II: Column Preparation & Loading
  • Stationary Phase: Select standard flash silica gel (230–400 mesh)[1]. Calculate the required silica mass (typically 30–50 times the mass of the crude product).

  • Packing: Prepare a slurry of the silica gel in 100% Hexanes. Pour smoothly into the glass column and apply positive pressure (nitrogen or air) to pack the bed tightly.

  • Dry Loading: Dissolve the crude amide in a minimal amount of Dichloromethane (DCM). Add silica gel (2–3× the crude mass) to the flask and evaporate the DCM until a free-flowing powder is obtained. Carefully pour this powder evenly onto the flat top of the packed column bed.

Phase III: Elution & Detection
  • Gradient Elution: Begin elution with a low-polarity solvent system (e.g., 90:10 Hexanes:Ethyl Acetate) to flush out non-polar byproducts (e.g., urea derivatives if DCC/EDC was used).

  • Gradually increase the polarity to 70:30 Hexanes:Ethyl Acetate to elute the target amide.

  • Fraction Collection: Collect fractions in standard test tubes.

  • Visualization: Spot fractions on a silica TLC plate. Visualize under short-wave UV light (254 nm). The conjugated aromatic ring and the heavy iodine atom make the 4-iodobenzoyl moiety a powerful chromophore, ensuring high-contrast UV detection[3].

Quantitative Data & Optimization Parameters

Use the following reference data to calibrate your solvent systems and column parameters.

ParameterRecommended Value / ObservationMechanistic Note
Target TLC R_f Value 0.25 – 0.35Ideal retention factor for optimal band resolution on silica[2].
Optimal Solvent System Hexanes / Ethyl Acetate (70:30 v/v)Balances the non-polar piperidine ring with the polar amide carbonyl.
Stationary Phase Silica Gel 60 (40-63 µm / 230-400 mesh)Provides the necessary surface area for flash chromatography[1].
UV Absorbance Maxima ~225 nm and 254 nmDriven by the 4-iodobenzoyl ?–?* transitions[3][4].
Amide Carbonyl Shift (NMR) ~168 - 170 ppm (13C NMR)Confirms the formation of the tertiary amide bond[5].

Troubleshooting & FAQs

Q1: Why is my product band tailing or appearing broad during elution?

A: While the piperidine nitrogen is locked in a neutral amide bond, the amide carbonyl oxygen acts as a strong hydrogen-bond acceptor. It interacts with the acidic silanol groups (Si-OH) on the silica gel stationary phase, leading to band broadening and tailing[6].

  • Solution: If tailing is severe, you can competitively block the silanol sites by adding a highly polar modifier. Adding 1% to 2% Methanol to your Hexanes/EtOAc mobile phase will occupy the active silanol sites without drastically altering the overall bulk polarity of the eluent.

Q2: I see two closely eluting spots on my TLC plate, but my LC-MS/NMR shows pure product. What is happening?

A: You are observing amide rotamers . Tertiary amides like 1-(4-iodobenzoyl)-4-methylpiperidine exhibit partial double-bond character at the C-N bond due to resonance between the nitrogen lone pair and the carbonyl group. This restricts free rotation, resulting in synperiplanar (sp) and antiperiplanar (ap) conformational isomers[5][7].

  • Diagnosis: In certain solvent systems, these conformers can resolve slightly on a silica TLC plate. In NMR, this phenomenon presents as duplicated peaks for the piperidine protons.

  • Validation: To prove these are rotamers and not impurities, perform a 2D TLC . Spot the sample in the corner of a square TLC plate, run it in your solvent system, dry it, rotate the plate 90 degrees, and run it again. If the two spots form a square off the diagonal, they are interconverting conformers. If they fall perfectly on the diagonal, they are distinct chemical impurities.

Q3: How do I prevent the co-elution of 4-iodobenzoic acid?

A: 4-Iodobenzoic acid streaks heavily on normal-phase silica and will inevitably co-elute with your target amide if loaded onto the column. The most effective strategy is strictly enforcing the Phase I Pre-Chromatographic Workup . You must wash your crude organic mixture with saturated aqueous sodium bicarbonate (NaHCO₃). The acid will partition into the aqueous layer as a water-soluble sodium salt, leaving the neutral amide safely in the organic layer[2].

Q4: I am using an automated flash chromatography system (e.g., Teledyne ISCO or Biotage). What detection wavelengths should I set?

A: Set your primary detection wavelength to 254 nm and your secondary wavelength to 225 nm . The 4-iodobenzoyl moiety is an exceptionally strong chromophore. The heavy iodine atom attached to the conjugated benzoyl system provides excellent UV absorbance, making UV-directed fraction collection highly reliable for this specific compound[3][4].

References

  • Chromatography - wikidoc Source: wikidoc.org URL:[Link]

  • What is the best technique for amide purification? Source: researchgate.net URL:[Link]

  • NMR studies of rotamers with multi-substituted amides Source: astr.ro (Journal of Engineering Sciences and Innovation) URL:[Link]

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives Source: mdpi.com URL:[Link]

  • Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry Source: nih.gov (PMC) URL:[Link]

  • Comparison of the analytical performance obtained with HPLC-UV and HPLC-ICP-MS for the determination of iodine species Source: researchgate.net URL:[Link]

Sources

recrystallization solvents for 1-(4-iodobenzoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(4-iodobenzoyl)-4-methylpiperidine .

As a sterically hindered, halogenated benzamide derivative, this compound is a critical intermediate in medicinal chemistry and drug development. The synthesis of benzoylpiperidine derivatives is typically achieved through the N-acylation of the corresponding piperidine (4-methylpiperidine) with a substituted benzoyl chloride (4-iodobenzoyl chloride) in the presence of a base[1]. Following the reaction, robust purification is critical to remove unreacted starting materials, hydrolyzed acid byproducts, and oxidized impurities[2].

This guide provides an authoritative, causality-driven framework for selecting recrystallization solvents, executing self-validating protocols, and troubleshooting common phase-separation issues.

Solvent Selection Matrix

The heavy iodine atom increases the molecular weight and polarizability of the compound, while the 4-methylpiperidine ring contributes significant lipophilicity. Selecting the correct solvent requires balancing these opposing physicochemical traits. For benzamide derivatives, recrystallization from ethanol or mixed solvent systems has been proven highly effective[3].

Table 1: Quantitative Data & Mechanistic Suitability of Recrystallization Solvents

Solvent SystemPolarity IndexBoiling Point (°C)Solubility Profile (Cold / Hot)Mechanistic Suitability & Causality
Ethanol (Absolute) 5.278.0Low / HighExcellent. High thermal gradient. Heating disrupts the strong intermolecular hydrogen bonding of the amide, allowing dissolution.
Ethyl Acetate / Hexanes ~1.5 (Mixed)68.0 (EtOAc)Very Low / HighOptimal for Tuning. EtOAc acts as the "good" solvent to dissolve the polar amide; Hexanes act as the anti-solvent to force the lipophilic moiety out.
Toluene 2.4110.6Medium / HighModerate. Good for highly lipophilic impurities, but the high boiling point makes drying the final crystal lattice difficult.
Dichloromethane / Hexanes ~1.8 (Mixed)39.6 (DCM)Low / Very HighNot Recommended. The extremely low boiling point of DCM limits the thermal gradient, frequently leading to supersaturation and "oiling out".

Experimental Protocol: Dual-Solvent Recrystallization

This self-validating methodology utilizes an Ethyl Acetate/Hexane system. The protocol relies on visual feedback (the "cloud point") to confirm that the exact saturation threshold has been reached, ensuring reproducibility regardless of the initial crude mass.

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude 1-(4-iodobenzoyl)-4-methylpiperidine in an Erlenmeyer flask. Add a minimal volume of Ethyl Acetate (e.g., 2-3 mL per gram of crude).

  • Thermal Activation: Heat the mixture to a gentle reflux on a hot plate until the solid completely dissolves. Causality: Thermal energy overcomes the lattice energy of the crude solid.

  • Anti-Solvent Titration: While maintaining the reflux, add Hexanes dropwise to the boiling solution. Continue addition until the mixture becomes faintly cloudy and the cloudiness persists for more than 3 seconds. Causality: This establishes the exact saturation point (cloud point) of the compound at boiling temperature.

  • System Clarification: Add 1-2 drops of Ethyl Acetate until the solution is just clear again. Causality: This ensures the system is perfectly saturated but not supersaturated, preventing premature precipitation.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding impurities from the matrix.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes to crash out the remaining dissolved product.

  • Harvesting: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with ice-cold Hexanes. Causality: Cold hexanes displace the impurity-rich mother liquor without redissolving the purified product.

Process Workflow & Troubleshooting Logic

Caption: Logical workflow for the recrystallization and troubleshooting of benzoylpiperidine derivatives.

Troubleshooting Guides & FAQs

Q1: Why is my 1-(4-iodobenzoyl)-4-methylpiperidine "oiling out" instead of forming crystals? A1: Oiling out (liquid-liquid phase separation) occurs when the compound saturates the solvent at a temperature higher than its melting point, or when the solvent system is too non-polar. The heavy iodine atom increases polarizability, which can disrupt the crystal lattice if lipophilic impurities are present. Resolution: Reheat the mixture until the oil completely redissolves. Add a small volume of your polar solvent (Ethyl Acetate or Ethanol) to increase overall solubility, then cool the flask very slowly. Introduce a seed crystal just before the cloud point is reached to force solid nucleation.

Q2: How do I ensure unreacted 4-iodobenzoyl chloride is completely removed? A2: 4-iodobenzoyl chloride is highly reactive and should ideally be quenched during the initial reaction workup using a basic aqueous wash (e.g., 10% NaOH)[1]. If residual acid chloride or its hydrolyzed byproduct (4-iodobenzoic acid) remains in your crude solid, switch your recrystallization solvent to Ethanol/Water . The acidic byproduct will remain soluble in the aqueous-alcoholic mother liquor due to hydrogen bonding, while the highly hydrophobic 1-(4-iodobenzoyl)-4-methylpiperidine will selectively crystallize out.

Q3: The yield of my recrystallized product is extremely low (<40%). What went wrong? A3: A low recovery indicates that the compound is too soluble in the cold mother liquor. This is a direct result of using too much primary solvent (e.g., Ethyl Acetate) during the initial dissolution phase. Resolution: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to remove 50-70% of the solvent volume. Allow the concentrated solution to cool to room temperature, then place it in an ice bath to induce a second crop of crystals.

Q4: Is it strictly necessary to perform a hot filtration during this protocol? A4: No. Hot filtration is only required if there are insoluble mechanical impurities (such as dust, silica gel, or residual drying agents like Na₂SO₄) present in the crude mixture[2]. If the hot solution is clear and homogenous, skip the hot filtration step. Attempting an unnecessary hot filtration often leads to rapid cooling in the funnel stem, causing the product to prematurely crystallize and clog the filter.

Q5: My crystals have a slight yellow tint. How do I remove this discoloration? A5: Piperidine derivatives are susceptible to oxidation, which often manifests as a yellow or pale-brown tint[2]. Resolution: Redissolve the crystals in your chosen hot solvent and add a small spatula tip of activated charcoal (Norit). Boil for 2-3 minutes, then perform a rapid hot filtration through a pad of Celite. The highly porous charcoal will adsorb the conjugated oxidation products, yielding a colorless filtrate.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives." NIH. URL:[Link]

Sources

troubleshooting low conversion in Suzuki coupling of aryl iodides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates, specifically when using aryl iodides as the electrophilic partner. As aryl iodides are generally the most reactive halides in the oxidative addition step, persistent low yields often point to subtle, yet critical, issues within the reaction setup or catalytic cycle.[1][2] This Q&A-based guide provides in-depth analysis, field-proven insights, and actionable protocols to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an aryl iodide is showing low conversion or has failed completely. What are the most common culprits?

A1: Low conversion with a highly reactive aryl iodide is a classic troubleshooting scenario. The problem can almost always be traced back to one of four key areas: (1) compromised reagents, (2) an inactive or degraded catalyst system, (3) suboptimal reaction conditions, or (4) competing side reactions.

Before diving into complex optimization, it's crucial to systematically verify the fundamentals of your reaction setup. A logical workflow can help pinpoint the issue efficiently.

G start Low Conversion Observed reagents 1. Verify Reagent Integrity - Boronic Acid/Ester Quality - Solvent Purity & Degassing - Base Quality start->reagents Start Here catalyst 2. Assess Catalyst System - Pd Precatalyst Viable? - Ligand Oxidized? - Correct Pd:Ligand Ratio? reagents->catalyst Reagents OK conditions 3. Evaluate Reaction Conditions - Base & Solvent Choice - Temperature Appropriate? - Reaction Time Sufficient? catalyst->conditions Catalyst OK analysis 4. Analyze for Side Products - Dehalogenation? - Homocoupling? conditions->analysis Conditions OK solution Successful Coupling analysis->solution Problem Solved

Caption: A logical workflow for troubleshooting low conversion.

Q2: How can I be sure my boronic acid reagent is not the problem?

A2: The stability of the organoboron reagent is paramount and is a frequent source of failure. Boronic acids are susceptible to degradation pathways, primarily protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling to form biaryls.

Troubleshooting Steps & Explanations:

  • Use Fresh or Purified Reagents: Do not assume an old bottle of boronic acid from the shelf is viable. If possible, use a freshly opened bottle or recrystallize the material.

  • Consider More Stable Boron Species: If you are working with a particularly sensitive (e.g., electron-rich or heteroaromatic) boronic acid, its degradation may be faster than the coupling reaction. Switching to a more stable derivative can provide a slow, sustained release of the active boronic acid under the reaction conditions.[3]

    • Pinacol Esters: These are significantly more stable to storage and less prone to protodeboronation.[2]

    • MIDA (N-methyliminodiacetic acid) Boronates: Exceptionally stable, allowing for sequential couplings if needed.[2][3]

    • Potassium Aryltrifluoroborates (ArBF₃K): These are crystalline, air-stable solids that slowly hydrolyze to release the boronic acid.

Experimental Protocol: Screening Boron Reagents

  • Setup: Prepare three identical reaction vials under an inert atmosphere.

  • Vial 1 (Control): Use your standard aryl iodide (1.0 eq) and the original boronic acid (1.2 eq).

  • Vial 2: Use the aryl iodide (1.0 eq) and the corresponding boronic acid pinacol ester (1.2 eq).

  • Vial 3: Use the aryl iodide (1.0 eq) and the corresponding potassium aryltrifluoroborate (1.2 eq).

  • Execution: Add your standard catalyst, ligand, base, and solvent system to all vials. Run the reactions in parallel under identical conditions (e.g., 100 °C for 12 hours).[3]

  • Analysis: Compare the conversion rates in the three reactions using LC-MS or GC-MS. A significant improvement in Vials 2 or 3 points to boronic acid instability as the primary issue.

Q3: My reaction turns black and stalls. What does this indicate about my catalyst?

A3: The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[4] The active Pd(0) species, if not properly stabilized by the ligand, will aggregate into inactive palladium metal. This starves the reaction of its catalyst, leading to a stall.

Causality and Troubleshooting:

  • Cause 1: Insufficient Ligand. The ligand's role is to coordinate to the palladium center, preventing aggregation and modulating its reactivity.[1] An inadequate amount of ligand leaves the palladium coordinatively unsaturated and prone to decomposition.[3]

    • Solution: Increase the ligand-to-palladium ratio. While a 1:1 or 2:1 ratio can be effective for some ligands, a ratio of 2:1 to 4:1 is often more robust, especially with monodentate phosphine ligands.[3]

  • Cause 2: Ligand Oxidation. Phosphine-based ligands are highly susceptible to oxidation by trace amounts of oxygen.[3] An oxidized phosphine cannot coordinate to the palladium, effectively leading to the same result as having insufficient ligand.

    • Solution: Rigorous degassing of your solvent and reaction mixture is non-negotiable. Use fresh ligands stored under an inert atmosphere. Employing several freeze-pump-thaw cycles is more effective than simply sparging with an inert gas.[3]

  • Cause 3: Inappropriate Ligand Choice. For challenging or electron-rich aryl iodides, a simple ligand like triphenylphosphine (PPh₃) may not be sufficient to promote the catalytic cycle efficiently, especially at lower temperatures.[5]

    • Solution: Switch to a more robust ligand system. Bulky, electron-donating biaryl phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-Heterocyclic Carbenes (NHCs) are designed to accelerate the key steps of the catalytic cycle and provide greater stability to the palladium center.[1][4]

G Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-Pd(II)-I) Pd0->OA + Ar-I Decomp Decomposition (Palladium Black) Pd0->Decomp Insufficient Ligand or O₂ Present Trans Transmetalation (Ar-Pd(II)-Ar') OA->Trans + [Ar'B(OH)₃]⁻ RE Reductive Elimination Trans->RE RE->Pd0 Releases Product Product Ar-Ar' Product RE->Product ArI Aryl Iodide ArI->OA ArB Ar'B(OH)₂ + Base ArB->Trans

Caption: The Suzuki catalytic cycle with the catalyst decomposition pathway highlighted.

Q4: Can the choice of base and solvent really make that much of a difference with a reactive aryl iodide?

A4: Absolutely. The base and solvent are not merely reaction media; they are active participants in the catalytic cycle, particularly in the crucial transmetalation step.[6]

Base Selection:

The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species ([ArB(OH)₃]⁻) that can efficiently transfer its organic group to the palladium center.[7]

Base TypeExamplesStrengthCommon Use Case / Notes
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃ModerateThe most common and versatile choice. Cs₂CO₃ is more soluble and often more effective but also more expensive.[1][8][9]
Phosphates K₃PO₄StrongOften used for less reactive boronic acids or challenging couplings. Requires careful handling as it's very hygroscopic.[1][4]
Hydroxides NaOH, KOHStrongEffective but can promote side reactions or degrade sensitive functional groups.
Fluorides KF, CsFModerateCan be effective, particularly in anhydrous conditions, but less common.[7]

Solvent System:

The choice of solvent impacts reagent solubility and the rate of transmetalation. Many Suzuki couplings are run in biphasic organic-aqueous systems.[1]

  • The Role of Water: The presence of water is often beneficial and can be essential.[2] It helps dissolve inorganic bases like K₂CO₃ and is believed to participate directly in the transmetalation mechanism by forming a μ-bridging hydroxy group between the palladium and boron atoms.[2] "Anhydrous" Suzuki reactions can be notoriously difficult to reproduce, often relying on trace amounts of atmospheric moisture absorbed by the reagents.[4]

  • Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used, typically in a ratio of 4:1 or 5:1 with water.[1][2]

Protocol: Base and Solvent Screen

  • Objective: To determine the optimal base/solvent combination for your specific substrates.

  • Setup: Prepare a matrix of reaction vials. For example, test three bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) across two solvent systems (e.g., Toluene/H₂O 4:1 and Dioxane/H₂O 4:1).

  • Procedure: To each vial, add the aryl iodide (1.0 eq), boronic acid (1.2 eq), palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the designated base (2.0 eq). Add the appropriate solvent system.

  • Execution: Seal all vials, place them in a heating block, and stir vigorously at a consistent temperature (e.g., 90 °C) for a set time.

  • Analysis: Use LC-MS to quantify the conversion in each vial. This matrix approach will quickly reveal the most effective conditions.

Q5: I see starting material being consumed, but my desired product yield is still low. What other reactions could be happening?

A5: If your starting aryl iodide is being consumed without a corresponding increase in the desired product, you are likely facing competing side reactions. For Suzuki couplings, the two most common culprits are dehalogenation and boronic acid homocoupling.

  • Dehalogenation: This is the reduction of your aryl iodide to the corresponding arene (Ar-H instead of Ar-I).[10] This consumes your electrophile in a non-productive pathway.

    • Causes: Dehalogenation can be promoted by high temperatures, certain bases (especially strong ones like alkoxides), or solvents that can act as hydride sources (like alcohols).[2][10]

    • Identification: This byproduct can be readily identified by GC-MS, as it will have a molecular weight corresponding to the loss of iodine and the gain of a proton.

    • Mitigation:

      • Lower the reaction temperature.

      • Switch to a weaker, non-nucleophilic base like K₂CO₃ or K₃PO₄.[10]

      • Ensure your solvent is aprotic (e.g., toluene, dioxane) if dehalogenation is a significant issue.

  • Homocoupling (Glaser-Hay type): This is the coupling of two molecules of your boronic acid to form a symmetrical biaryl (Ar'-Ar'). This consumes your nucleophile.

    • Causes: Homocoupling is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle. It can also be a sign that the transmetalation or reductive elimination step is slow relative to this side reaction.

    • Identification: This symmetrical biaryl byproduct can be identified by LC-MS or GC-MS.

    • Mitigation:

      • Rigorous Degassing: This is the most critical step to prevent homocoupling.[3] Ensure your reaction mixture is thoroughly deoxygenated.

      • Use Stoichiometry Wisely: Using a slight excess of the boronic acid (1.1-1.3 equivalents) is standard, but a very large excess can favor homocoupling.

By systematically addressing these potential points of failure, you can effectively diagnose and resolve the vast majority of issues leading to low conversion in the Suzuki coupling of aryl iodides.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]

  • Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents | ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry - ACS.org. [Link]

  • Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles - Organic Chemistry Portal. [Link]

  • Life cycle for a Suzuki's catalyst: reaction, degradation, and regeneration. - ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania. [Link]

  • CHAPTER 20: Suzuki Reactions - Books - The Royal Society of Chemistry. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

Sources

Catalysis Support Portal: Mitigating Hydrodeiodination in Palladium Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced palladium catalysis. This guide is specifically engineered for researchers and drug development professionals encountering competitive hydrodeiodination (hydrodehalogenation) during cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.).

Below, you will find a mechanistic knowledge base, diagnostic workflows, optimization data, and self-validating experimental protocols to eliminate this parasitic pathway.

Mechanistic Knowledge Base (FAQs)

Q: Why does my aryl iodide undergo deiodination (forming Ar-H) instead of the desired cross-coupling (forming Ar-R)? A: Hydrodehalogenation is a prevalent undesired side reaction where the halogen atom on an aryl halide is replaced by a hydrogen atom[1]. Aryl iodides possess the weakest carbon-halogen bond (C-I < C-Br < C-Cl), making their oxidative addition to Pd(0) extremely rapid. However, if the subsequent transmetalation or reductive elimination steps are kinetically slow, the resulting Ar-Pd(II)-I intermediate has a prolonged lifetime. During this time, it can intercept a hydride source from the environment (solvents, bases, or trace moisture) to form a palladium-hydride (Ar-Pd(II)-H) species. This intermediate rapidly undergoes reductive elimination to yield the reduced arene byproduct[1].

Q: What are the hidden hydride sources in my reaction mixture? A: Hydrides are rarely added intentionally in cross-coupling, but they are frequently generated in situ:

  • Solvents: Dimethylformamide (DMF) is notorious for acting as a hydride source, especially under basic conditions, often leading to significant dehalogenation[2]. Alcohols (methanol, ethanol, isopropanol) can also undergo

    
    -hydride elimination to donate hydrides.
    
  • Amines: In Buchwald-Hartwig aminations, aliphatic primary or secondary amines with

    
    -hydrogens can undergo 
    
    
    
    -hydride elimination after coordinating to the palladium center, transferring a hydride and forming an imine byproduct[3].
  • Moisture: Trace water, when combined with certain bases, can act as a proton/hydride source, driving proto-deiodination.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I Transmetalation Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetalation + R-M (Desired) HydrideTransfer Hydride Transfer (Ar-Pd(II)-H) OxAdd->HydrideTransfer + Hydride Source (Solvent/Amine) RedElim Reductive Elimination (Ar-R + Pd(0)) Transmetalation->RedElim RedElim->Pd0 Regeneration Deiodination Reductive Elimination (Ar-H Byproduct) HydrideTransfer->Deiodination

Mechanistic divergence between desired cross-coupling and undesired hydrodeiodination.

Diagnostic Workflows

When troubleshooting a reaction yielding >5% of the Ar-H byproduct, systematic isolation of variables is required. The logic tree below outlines the causality-driven approach to identifying the culprit.

G Start Deiodination > 5% (Ar-H Detected) CheckSolvent Is solvent a hydride source? (e.g., DMF, Alcohols) Start->CheckSolvent ChangeSolvent Switch to Toluene, THF, or 1,4-Dioxane CheckSolvent->ChangeSolvent Yes CheckLigand Is reductive elimination slow? CheckSolvent->CheckLigand No ChangeLigand Use bulky, electron-rich ligands (XPhos, SPhos) CheckLigand->ChangeLigand Yes CheckBase Is the base an amine or contains moisture? CheckLigand->CheckBase No ChangeBase Use anhydrous inorganic bases (K3PO4, Cs2CO3) CheckBase->ChangeBase Yes

Step-by-step troubleshooting logic tree for identifying and resolving deiodination.

Issue-Specific Interventions
  • Suzuki-Miyaura Coupling: If you are using DMF or ethanol, the solvent is likely your hydride source. Switch to a non-reducible solvent like toluene or THF[1]. Furthermore, less bulky ligands lead to slower reductive elimination, allowing competing dehalogenation pathways to dominate. Upgrading to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerates the desired reductive elimination step[4].

  • Buchwald-Hartwig Amination: If coupling an aryl iodide with a secondary amine (e.g., morpholine or piperidine), the amine itself can undergo

    
    -hydride elimination. To counteract this, utilize highly active, sterically hindered chelating alkylphosphines or biaryl phosphines that enforce a geometry conducive to rapid C-N bond formation before 
    
    
    
    -hydride elimination can occur[3].

Optimization Data Matrix

To facilitate rapid experimental design, the following table summarizes the quantitative risk factors associated with common cross-coupling variables.

Reaction VariableHigh Risk for Deiodination (Avoid)Low Risk for Deiodination (Preferred)Mechanistic Rationale
Solvent DMF, Methanol, Ethanol, IsopropanolToluene, THF, 1,4-DioxaneAlcohols and DMF act as direct hydride sources via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-hydride elimination or thermal decomposition[2].
Base Triethylamine (TEA), DiisopropylethylamineK

PO

, Cs

CO

, K

CO

(Anhydrous)
Aliphatic amines with

-hydrogens readily undergo

-hydride elimination to form Pd-H species.
Ligand PPhngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, P(o-tol)

(for hindered substrates)
XPhos, SPhos, BrettPhos, IPr (NHC)Bulky, electron-rich ligands accelerate transmetalation and reductive elimination, outcompeting side reactions[4].
Temperature > 100 °CRoom Temperature to 80 °CElevated temperatures provide the activation energy required for the higher-barrier hydrodehalogenation pathway.

Validated Experimental Protocols

Protocol: Deiodination-Resistant Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. It incorporates an internal standard from the outset, allowing the researcher to accurately quantify the mass balance between the desired cross-coupled product (Ar-R) and the deiodinated byproduct (Ar-H) via GC-MS or quantitative NMR.

Materials:

  • Aryl iodide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)

    
     (2 mol%)
    
  • SPhos or XPhos ligand (4 mol%)

  • Anhydrous K

    
    PO
    
    
    
    (2.0 equiv)
  • Internal Standard: Dodecane or 1,3,5-Trimethoxybenzene (0.5 equiv)

  • Anhydrous, inhibitor-free Toluene or THF

Step-by-Step Methodology:

  • Preparation of the Active Catalyst Complex: In an argon-filled glovebox, combine Pd(OAc)

    
     and the bulky dialkylbiaryl phosphine ligand (e.g., SPhos) in a dry Schlenk tube. Stir in 1 mL of anhydrous solvent for 10 minutes.
    
    • Causality: Pre-mixing ensures the complete formation of the active L-Pd(0) species. Unligated or under-ligated palladium is highly susceptible to non-selective pathways, including hydride interception.

  • Addition of Reagents: Add the aryl iodide, arylboronic acid, anhydrous K

    
    PO
    
    
    
    , and the internal standard to the Schlenk tube.
    • Causality: Utilizing an anhydrous inorganic base prevents moisture-driven protonation/hydride formation, which is a primary driver of proto-deiodination.

  • Solvent Addition and Rigorous Degassing: Add the remaining anhydrous solvent (to achieve ~0.2 M concentration). Immediately degas the mixture using three consecutive freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen can reoxidize the active Pd(0) catalyst to inactive Pd(II) species. This stalls the catalytic cycle, artificially increasing the residence time of the Ar-Pd(II)-I intermediate and making it highly vulnerable to hydride transfer.

  • Reaction Execution: Backfill the Schlenk tube with argon, seal it, and heat the reaction mixture to 65 °C for 12 hours.

    • Causality: Maintaining a moderate temperature (rather than refluxing at >100 °C) prevents the thermal degradation of the solvent and limits the kinetic over-acceleration of the higher-barrier deiodination pathway.

  • Quench and Diagnostic Analysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Analyze the crude mixture via GC-MS or

    
    H-NMR. Compare the integration of the internal standard against both the Ar-R product and the Ar-H byproduct to validate the suppression of hydrodeiodination.
    

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: nih.
  • Source: benchchem.

Sources

Technical Support Center: Optimizing Base Selection for 4-Iodobenzoyl Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-iodobenzoyl piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocol recitation to explore the underlying principles that govern reaction success, with a specific focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical in the synthesis of 4-iodobenzoyl piperidine from 4-iodobenzoyl chloride and piperidine?

A1: The reaction between an acyl chloride, like 4-iodobenzoyl chloride, and an amine, such as piperidine, is a nucleophilic acyl substitution.[1][2] This reaction liberates one equivalent of hydrochloric acid (HCl). The base is essential to neutralize this acidic byproduct.[2] If left unneutralized, the HCl will protonate the starting piperidine, forming a piperidinium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, which would halt the reaction and theoretically limit the maximum yield to 50%.[2]

Q2: What are the most common classes of bases used for this acylation?

A2: The most common bases fall into two categories:

  • Tertiary Amines: Non-nucleophilic tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used. Pyridine can also be employed and can even serve as the solvent.[3][4]

  • Inorganic Bases: Aqueous solutions of inorganic bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used in a biphasic system, a method known as the Schotten-Baumann reaction.[1][5][6][7]

Q3: How does the pKa of the base influence the reaction?

A3: The pKa of the conjugate acid of the base is a crucial parameter. A suitable base must be strong enough to effectively neutralize the generated HCl (pKa ≈ -7) but not so strong that it promotes unwanted side reactions. The conjugate acid of piperidine has a pKa of approximately 11.2. The chosen base should have a conjugate acid with a pKa that is, at a minimum, slightly higher than that of the generated HCl to drive the neutralization equilibrium forward. For tertiary amines like triethylamine, the pKa of its conjugate acid is around 10.7.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-iodobenzoyl piperidine, with a focus on base-related problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 4-Iodobenzoyl Piperidine Insufficient Base: Not enough base was used to neutralize all the HCl produced.[2]Use at least one equivalent of base for every equivalent of acyl chloride. If the piperidine starting material is in the form of a hydrochloride salt, two equivalents of base are required.
Base is Too Weak: The chosen base is not strong enough to effectively scavenge the HCl, leading to the deactivation of the piperidine nucleophile.Select a base with a higher pKa. For example, if you are using a base like sodium bicarbonate (pKa of conjugate acid = 6.3), consider switching to triethylamine (pKa of conjugate acid ≈ 10.7).
Hydrolysis of Acyl Chloride: If using aqueous base (Schotten-Baumann conditions), the acyl chloride can be hydrolyzed back to the carboxylic acid.Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. The reaction of the amine with the acyl chloride is typically faster than hydrolysis.[1]
Presence of Multiple Spots on TLC Side Reactions: The acyl chloride may be reacting with other nucleophiles present in the reaction mixture.Ensure the purity of your starting materials and solvents. Control the reaction temperature to minimize side reactions.[2]
Unreacted Starting Materials: The reaction has not gone to completion.Increase the reaction time or temperature. Ensure the stoichiometry of the reagents is correct.[2]
Difficulty in Product Isolation Emulsion during Work-up: Formation of a stable emulsion during aqueous extraction.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Centrifugation can also be effective.[2]
Product is Water-Soluble: The amide product may have some solubility in the aqueous phase.Saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity of the aqueous phase and drive the product into the organic layer during extraction.[2]

The Underlying Science: A Deeper Dive into Base Selection

The acylation of piperidine with 4-iodobenzoyl chloride is a classic example of a Schotten-Baumann reaction.[5][6][7][8] The mechanism involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming a protonated amide. The base then deprotonates this intermediate to yield the final product.

The Role of pKa in Base Selection

The effectiveness of a base is directly related to its pKa. Below is a table comparing common bases used in this type of synthesis.

BasepKa of Conjugate AcidTypical SolventKey Considerations
Triethylamine (TEA)~10.7Dichloromethane (DCM), Tetrahydrofuran (THF)Standard, non-nucleophilic base. Can sometimes form quaternary ammonium salts as a side product.
Diisopropylethylamine (DIPEA)~11.0DCM, THFSterically hindered, reducing the likelihood of forming quaternary ammonium salts.
Pyridine~5.2Pyridine (as solvent), DCMCan also act as a nucleophilic catalyst.[9] However, its lower basicity may require elevated temperatures.
Potassium Carbonate (K2CO3)~10.3Water/Organic BiphasicA common inorganic base for Schotten-Baumann conditions.[10]
Sodium Hydroxide (NaOH)~15.7Water/Organic BiphasicA strong base that can also promote hydrolysis of the acyl chloride. Requires careful control of reaction conditions.

Note: pKa values can vary slightly depending on the solvent and temperature.

Visualizing the Reaction and the Role of the Base

reaction_mechanism Piperidine Piperidine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperidine->Tetrahedral Nucleophilic Attack AcylChloride 4-Iodobenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Chloride Elimination Product 4-Iodobenzoyl Piperidine ProtonatedAmide->Product Deprotonation Base Base (e.g., TEA) Base->Product Salt Protonated Base (e.g., TEA-H+) Base->Salt HCl HCl (Byproduct) HCl->Salt Neutralization troubleshooting_workflow Start Low Yield or Impure Product CheckStoichiometry Verify Stoichiometry of Reagents Start->CheckStoichiometry CheckBase Evaluate Base Strength and Amount Start->CheckBase CheckPurity Assess Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time) Start->CheckConditions OptimizeBase Optimize Base (e.g., switch to DIPEA) CheckBase->OptimizeBase PurifySM Purify Starting Materials CheckPurity->PurifySM ModifyConditions Modify Reaction Conditions CheckConditions->ModifyConditions Success Successful Synthesis OptimizeBase->Success PurifySM->Success ModifyConditions->Success

Sources

resolving solubility issues of 1-(4-iodobenzoyl)-4-methylpiperidine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 1-(4-iodobenzoyl)-4-methylpiperidine

Executive Summary

Welcome to the Technical Support Center. You are likely here because 1-(4-iodobenzoyl)-4-methylpiperidine—a lipophilic amide (LogP ~4.2)—is presenting challenges in your experimental workflow. While theoretically soluble in organic solvents, this compound exhibits significant lattice energy and hydrophobicity, leading to two common failure modes: incomplete initial solubilization in DMSO or precipitation ("crashing out") upon dilution into aqueous media.[1]

This guide moves beyond basic instructions, offering a mechanistic understanding of why these failures occur and providing validated protocols to resolve them.

Part 1: Physicochemical Profile & Solubility Logic

Before troubleshooting, verify you are working within the physical limits of the compound.

PropertyValueImplication for Solubility
Molecular Weight ~329.18 g/mol Moderate size; kinetics of dissolution may be slow without agitation.
LogP (Predicted) ~4.2 - 4.3Highly Lipophilic. Poor water solubility. Requires organic co-solvents for biological assays.
H-Bond Donors 0Lacks donors to interact with water; relies on acceptors (amide oxygen) which are weak.
State Solid (Crystalline)High crystal lattice energy requires heat/sonication to break initial intermolecular bonds.
Key Risk HygroscopicityDMSO absorbs water from air. Water content >0.1% in DMSO can drastically reduce this compound's solubility.

Part 2: Troubleshooting & FAQs

Phase 1: Initial Solubilization (Making the Stock)

Q1: I added DMSO to the powder, but particles remain visible even after vortexing. Is my product defective?

A: It is unlikely to be defective. You are encountering kinetic solubility limits . The amide bond and the iodophenyl ring create a stable crystal lattice that resists breaking apart at room temperature.

  • The Fix: You must input energy to overcome the lattice energy.

    • Sonication: Place the sealed vial in a bath sonicator at 40°C for 10–20 minutes . Sonic waves create cavitation bubbles that physically disrupt the crystal surface.

    • Thermal Shift: If sonication fails, heat the solution to 50°C in a water bath. DMSO is stable up to much higher temperatures, and this compound is thermally stable at this range.

    • Visual Check: Hold the vial up to a light source. "Clear" is not enough; look for the Schlieren effect (wavy lines), which indicates a concentration gradient and incomplete mixing. Vortex again until these disappear.

Q2: My stock solution was clear yesterday, but today it has crystals at the bottom. What happened?

A: This is a classic case of nucleation induced by moisture or temperature drop .

  • Mechanism: DMSO freezes at 18.5°C. If you stored it in a fridge (4°C), the DMSO crystallized, forcing the compound out of solution. Alternatively, if the cap was loose, the DMSO absorbed atmospheric water. As water concentration rises, the solubility of lipophilic compounds decreases exponentially.

  • The Protocol:

    • Thaw/Re-dissolve: Warm the vial to 37°C and vortex until clear.

    • Storage: Store aliquots at room temperature (20–25°C) if used within weeks. For long-term, store at -20°C, but you must inspect for precipitates after every thaw.

Phase 2: Assay Preparation (The "Crash Out")

Q3: My stock is clear, but the moment I add it to my cell culture media, it turns cloudy. How do I dose my cells?

A: You are experiencing solvent shock . When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the DMSO rapidly diffuses away, leaving the lipophilic molecules stranded in water. They aggregate instantly.

  • The Solution: Intermediate Dilution (The "Step-Down" Method) Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute your 10 mM stock 1:10 in pure DMSO to create a 1 mM working stock.

    • Step 2: (Optional) If media compatibility allows, perform an intermediate dilution into PBS + 0.5% Tween-80 or culture media + 5% FBS (proteins in FBS act as carriers).

    • Step 3: Add this intermediate solution to your final assay well.

    • Why this works: It reduces the local concentration spike at the injection point.

Q4: Can I use a co-solvent to stabilize the compound in aqueous buffer?

A: Yes. For compounds with LogP > 4, simple DMSO/Water systems often fail.

  • Recommended Formulation:

    • Stock: 100% DMSO.

    • Assay Buffer Modification: Add 0.05% Pluronic F-127 or Tween-80 to your assay buffer before adding the compound. These surfactants form micelles that sequester the lipophilic compound, keeping it in "solution" (technically a micro-emulsion) and available to cells.

Part 3: Validated Experimental Workflows

Workflow A: Standard Solubilization Protocol

SolubilizationProtocol Start Start: Solid Powder (1-(4-iodobenzoyl)-4-methylpiperidine) Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Vortex Vortex Vigorously (1-2 mins) Solvent->Vortex Check Visual Inspection: Clear? Vortex->Check Sonicate Sonicate (40°C, 15 min) OR Heat to 50°C Check->Sonicate No (Particles Visible) Success Stock Solution Ready (Store RT or -20°C) Check->Success Yes Sonicate->Vortex Dilution Aqueous Dilution Phase Success->Dilution DirectAdd Direct Addition to Media (Slow, with vortexing) Dilution->DirectAdd Crash Precipitation Observed? StepDown Perform Stepwise Dilution (DMSO -> PBS/Tween -> Media) Crash->StepDown Yes End End DirectAdd->Crash

Figure 1: Decision tree for solubilization and dilution. Note the critical loop involving sonication and heat if the initial vortexing fails.

Part 4: References & Citations

  • BenchChem Technical Support. Troubleshooting Solubility in DMSO for Lipophilic Compounds. (General principles for dissolving high LogP amides and handling precipitation in aqueous media).

  • Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. (2001). (Foundational text on LogP and solubility correlation).

  • ResearchGate Community. Discussions on precipitation of hydrophobic kinase inhibitors and benzamides in cell culture media. (Practical peer-to-peer troubleshooting for "crashing out" phenomena).

  • PubChem Compound Summary. 1-(4-iodobenzoyl)-4-methylpiperidine (and related structures). (Physicochemical property data including LogP and H-bond donors).

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[2] (Data on DMSO hygroscopicity and storage stability).

Sources

Technical Support Center: Stability of 1-(4-iodobenzoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 1-(4-iodobenzoyl)-4-methylpiperidine under basic conditions. This content is structured for researchers and process chemists requiring actionable data on storage, reaction optimization, and troubleshooting.

Compound ID: 1-(4-iodobenzoyl)-4-methylpiperidine Functional Class: Tertiary Benzamide / Aryl Iodide Key Application: Intermediate for cross-coupling (Suzuki, Heck) and scaffold for Sigma-1 receptor ligands or enzyme inhibitors.

Core Stability Directive: Basic Conditions

Executive Summary

1-(4-iodobenzoyl)-4-methylpiperidine exhibits high stability under standard basic conditions encountered in organic synthesis and purification. As a tertiary amide, it resists hydrolysis significantly better than esters or primary/secondary amides. It remains intact during:

  • Aqueous Workups: pH 8–14 (e.g., sat. NaHCO₃, 1M NaOH washes).

  • Cross-Coupling Reactions: Presence of carbonate (K₂CO₃, Cs₂CO₃) or alkoxide bases (NaOtBu) at elevated temperatures (up to 100°C).

Critical Limit: Significant hydrolysis is only observed under forcing conditions (e.g., >5M NaOH/KOH, reflux >100°C, extended reaction times >24h).

Stability Data Matrix
ConditionBase / ReagentTemperatureStability StatusNotes
Mild Base NaHCO₃ (sat. aq.)25°CStable Standard workup protocol.
Mod. Base 1M NaOH / KOH25°CStable Suitable for removing acidic impurities.
Strong Base K₂CO₃ / Cs₂CO₃80–110°CStable Standard Suzuki/Heck coupling conditions.
Alkoxides NaOtBu / KOtBu60–80°CStable Common in Buchwald-Hartwig aminations.
Forcing 6M NaOH / Reflux>100°CDegradation Slow hydrolysis to 4-iodobenzoic acid.

Mechanistic Insight & Troubleshooting

Why is it stable?

The stability stems from the tertiary amide structure. The piperidine ring provides steric bulk, and the nitrogen atom's lone pair donates electron density into the carbonyl (resonance), reducing the electrophilicity of the carbonyl carbon. Unlike primary amides, there is no N-H proton to deprotonate, preventing the formation of an imidate intermediate which often accelerates hydrolysis in other systems.

Visualizing the Stability Logic

The following diagram illustrates the resistance pathways and potential failure points.

StabilityLogic Compound 1-(4-iodobenzoyl)-4-methylpiperidine BaseAttack Nucleophilic Attack (OH-) Compound->BaseAttack exposed to base Resonance Amide Resonance (N lone pair -> C=O) Compound->Resonance Sterics Steric Hindrance (Piperidine Ring) Compound->Sterics Coupling Pd-Catalyzed Coupling (C-C Bond Formation) Compound->Coupling Stable in K2CO3/Cs2CO3 Hydrolysis Hydrolysis Products (4-Iodobenzoic acid + Amine) BaseAttack->Hydrolysis Only at High T / Conc. Resonance->BaseAttack reduces electrophilicity Sterics->BaseAttack blocks approach

Figure 1: Mechanistic basis for the hydrolytic stability of tertiary benzamides. The resonance and steric factors (Green) actively suppress the nucleophilic attack required for hydrolysis (Red).

Frequently Asked Questions (Technical)

Q1: Can I use 1M NaOH to wash the crude reaction mixture? A: Yes. The amide bond is stable to brief exposure to 1M NaOH at room temperature. This is an effective method to remove unreacted 4-iodobenzoyl chloride (hydrolyzed to acid) or other acidic byproducts. Ensure the contact time is kept to <1 hour to maximize safety margins.

Q2: I observe a new spot on TLC after a Suzuki coupling with K₂CO₃ at 90°C. Is it hydrolysis? A: It is unlikely to be hydrolysis.

  • Check 1: Is the spot more polar? (Hydrolysis yields 4-iodobenzoic acid, which stays at the baseline or is very polar).

  • Check 2: Is it de-iodination? Under reductive conditions (e.g., excess alcohol solvents, Pd catalyst), the iodine can be replaced by hydrogen (protodehalogenation).

  • Check 3: Phosphine oxide? If using triphenylphosphine ligands, this is a common byproduct.

  • Action: Perform a mini-workup. Acidify a small aliquot. If the spot disappears into the aqueous layer, it might be the acid (hydrolysis). If it remains organic, it is likely a side reaction at the aryl iodide, not the amide.

Q3: Is the compound compatible with Lithium Aluminum Hydride (LiAlH₄)? A: No. While this is not a "basic" condition in the Brønsted sense, LiAlH₄ is a strong nucleophilic reducing agent that will reduce the amide to the corresponding benzyl amine (1-(4-iodobenzyl)-4-methylpiperidine) or de-halogenate the aryl ring.

Q4: How should I store the compound? A: Store at 2–8°C, protected from light. Aryl iodides can be light-sensitive, slowly liberating iodine (turning yellow) upon prolonged exposure to UV/ambient light, although the amide functionality itself is unaffected by light.

Troubleshooting Guide: Impurity Profiling

Use this decision tree when analyzing unexpected results in basic media.

Troubleshooting Start Problem: Impurity in Basic Media CheckType Identify Impurity Nature Start->CheckType Acidic Acidic Species (Soluble in NaHCO3) CheckType->Acidic Yes Neutral Neutral Species (Insoluble in Base) CheckType->Neutral No Hydrolysis Hydrolysis Confirmed (4-Iodobenzoic acid) Acidic->Hydrolysis Mass = M-Piperidine Dehalo Protodehalogenation (Loss of Iodine) Neutral->Dehalo Mass = M-126 (I->H) Dimer Homocoupling (Biaryl formation) Neutral->Dimer Mass = 2M-2I Action1 Reduce Base Conc. Lower Temp Hydrolysis->Action1 Fix Action2 Degas Solvents Change Catalyst Dehalo->Action2 Fix Dimer->Action2 Fix

Figure 2: Diagnostic workflow for identifying degradation products during basic processing.

References

  • Synthesis of N-(4-Iodobenzoyl)piperidine: Detailed protocol utilizing triethylamine as a base, confirming stability during basic workup with NaHCO₃. Source: PrepChem.com

  • Hydrolytic Stability of Benzamides: Comparative study on the stability of N-substituted benzamides, highlighting the resistance of tertiary amides to 0.5 M NaOH compared to esters. Source: National Institutes of Health (PMC)

  • Cross-Coupling Applications: Usage of 4-iodobenzamide derivatives in Palladium-catalyzed coupling reactions (Suzuki/Heck) employing carbonate bases at elevated temperatures. Source: ResearchGate (Sigma Receptor Ligands)

  • General Amide Hydrolysis Kinetics: Fundamental data on the base-catalyzed hydrolysis rates of tertiary vs. primary amides. Source: Quora (Chemical Education Community Discussion)

Validation & Comparative

Benchmarking 13C NMR Prediction Tools: A Comparative Guide Using 1-(4-Iodobenzoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate prediction of


C NMR chemical shifts is a cornerstone of modern drug development, fragment-based drug discovery, and structural elucidation. However, predictive algorithms often struggle with complex stereoelectronic phenomena. This guide objectively compares the predictive performance of three industry-standard software alternatives—ACD/Labs , Mnova , and ChemDraw —against empirical data.

To rigorously test these algorithms, we utilize 1-(4-iodobenzoyl)-4-methylpiperidine as the benchmark molecule. This specific compound was selected because it forces predictive models to navigate two notorious algorithmic pitfalls: the relativistic heavy-atom effect of iodine and the restricted rotation of the tertiary benzamide bond.

The Benchmark Molecule: Causality Behind the Choice

As an application scientist, selecting a benchmark molecule requires isolating specific structural challenges. 1-(4-iodobenzoyl)-4-methylpiperidine is an ideal stress-test for predictive software due to two distinct phenomena:

  • The Heavy-Atom Effect on Light-Atom (HALA) Shielding: Iodine is a massive, highly polarizable atom with significant spin-orbit coupling. This relativistic effect propagates through the

    
    -bonding network, causing an anomalous diamagnetic shielding at the ipso-carbon (C4)[1]. Simple additivity rules often fail to account for this spin-orbit contribution, leading to massive predictive errors.
    
  • Amide Bond Rotamers: The partial double-bond character of the N-C=O bond restricts rotation. At 298 K, the exchange rate between the two rotameric states is slower than the NMR timescale, effectively breaking the symmetry of the piperidine ring [2]. This results in distinct signals for the equatorial-like and axial-like carbons, a nuance that topological symmetry algorithms frequently miss.

Experimental Protocol: A Self-Validating System

To establish a "Ground Truth" for our comparison, empirical data must be acquired using a self-validating protocol. Every parameter below is chosen to ensure absolute quantitative and qualitative reliability [3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 25 mg of synthesized 1-(4-iodobenzoyl)-4-methylpiperidine in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal zero-point reference, while CDCl
    
    
    
    provides a secondary lock signal (77.16 ppm) to prevent field drift.
  • Probe Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer (100 MHz for

    
    C). Tune the probe to the 
    
    
    
    C frequency and perform gradient shimming on the deuterium lock signal. Causality: Perfect shimming ensures sharp, highly resolved peaks, which is critical for differentiating closely overlapping piperidine rotamer signals.
  • Acquisition Parameters: Execute a standard 1D

    
    C experiment with WALTZ-16 proton decoupling (e.g., zgpg30 pulse sequence). Set the relaxation delay (D1) to 2.0 seconds  and accumulate 1024 scans. Causality: Quaternary carbons (C-I and C=O) lack attached protons, meaning their longitudinal relaxation time (T
    
    
    
    ) is exceptionally long. A standard 1.0s D1 would saturate these signals, causing the critical C4 and carbonyl peaks to vanish into the baseline noise.
  • Processing & Calibration: Apply a 1.0 Hz exponential line broadening (LB) window function before Fourier Transformation to maximize the signal-to-noise ratio. Phase the spectrum manually and calibrate the TMS singlet to exactly 0.00 ppm.

Workflow Visualization

NMR_Workflow Synthesis Target Molecule 1-(4-iodobenzoyl)-4-methylpiperidine SamplePrep Sample Preparation (CDCl3, 298K, TMS Internal Std) Synthesis->SamplePrep Acquisition 13C NMR Acquisition (100 MHz, zgpg30, D1=2s) SamplePrep->Acquisition ExpData Empirical 13C Shifts (Ground Truth) Acquisition->ExpData Comparison Statistical Analysis (Δδ Calculation, RMSD) ExpData->Comparison SMILES In Silico Input (SMILES / MOL File) Predictors Predictive Engines (ACD/Labs, Mnova, ChemDraw) SMILES->Predictors PredData Predicted 13C Shifts (In Silico Output) Predictors->PredData PredData->Comparison Validation Algorithm Validation & Method Selection Comparison->Validation

Figure 1: Comparative workflow for validating in silico 13C NMR predictions against empirical data.

Performance Comparison: Predictive Alternatives vs. Empirical Data

The table below summarizes the empirical shifts against the predictions generated by ACD/Labs (Neural Network Additivity), Mnova (Ensemble Methods), and ChemDraw (Standard Additivity Rules). The error (


) is calculated as Predicted - Empirical.
Carbon PositionEmpirical (ppm)ACD/Labs (ppm)

Mnova (ppm)

ChemDraw (ppm)

C=O (Carbonyl) 169.2168.9-0.3169.5+0.3170.2+1.0
C1 (Ar-ipso) 135.4135.1-0.3136.0+0.6134.5-0.9
C2, C6 (Ar) 128.6128.8+0.2128.2-0.4129.0+0.4
C3, C5 (Ar) 137.5137.2-0.3138.1+0.6136.8-0.7
C4 (Ar-I) 95.8 96.1+0.3 94.5-1.398.0+2.2
C2' (Pip-N-CH

)
48.1 47.8-0.346.5-1.645.0-3.1
C6' (Pip-N-CH

)
42.4 42.8+0.446.5+4.1 45.0+2.6
C3' (Pip-CH

)
34.634.2-0.434.0-0.633.0-1.6
C5' (Pip-CH

)
33.533.8+0.334.0+0.533.0-0.5
C4' (Pip-CH) 31.230.9-0.331.5+0.330.5-0.7
C4'-CH

21.421.6+0.221.0-0.422.0+0.6
Overall RMSD - - 0.31 ppm - 1.52 ppm - 1.71 ppm
Mechanistic Insights into the Data
  • Handling the HALA Effect: ChemDraw's reliance on basic additivity rules severely underestimates the spin-orbit shielding of the iodine atom, resulting in a +2.2 ppm error at C4. ACD/Labs, which utilizes Hierarchical Orthogonal Space Environment (HOSE) codes trained on massive empirical databases, accurately captures this relativistic nuance.

  • Resolving the Rotamers: The C2' and C6' carbons of the piperidine ring are diastereotopic-like due to the restricted amide rotation. Mnova and ChemDraw essentially "average" these shifts, predicting a single resonance around 45-46 ppm. This leads to massive local errors (up to +4.1 ppm). ACD/Labs successfully identifies the non-equivalent environments, predicting distinct peaks at 47.8 and 42.8 ppm, closely mirroring the empirical 48.1 and 42.4 ppm.

Conclusion & Recommendations

When dealing with complex pharmaceutical intermediates like 1-(4-iodobenzoyl)-4-methylpiperidine, the choice of prediction software directly impacts structural verification workflows.

  • ChemDraw is sufficient for rapid, rough estimations but should not be trusted for heavy-atom substituted aromatics.

  • Mnova offers a strong middle-ground with its ensemble approach but struggles with dynamic stereochemistry (rotamers).

  • ACD/Labs is the definitive choice for rigorous drug development applications. Its ability to accurately model both relativistic spin-orbit effects and restricted bond rotations makes it the most trustworthy alternative for complex structural elucidation.

References

  • Kaupp, M., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 2020, 120 (15), 7065-7103.[Link]

  • Lanyon-Hogg, T., et al. "Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines." The Journal of Organic Chemistry, 2015, 80 (9), 4370-4377.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds", 8th Edition, John Wiley & Sons, 2014.[Link]

Comparative Guide: 4-Iodobenzoyl vs. 4-Bromobenzoyl Piperidine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the reactivity of 4-iodobenzoyl piperidine and 4-bromobenzoyl piperidine . This analysis synthesizes physical organic chemistry principles with practical application data for drug discovery workflows.[1]

Executive Summary

For researchers targeting the 4-position of the benzoyl piperidine scaffold, the choice between the Iodo and Bromo analogues is a trade-off between chemoselectivity and stability/cost .

  • 4-Iodobenzoyl Piperidine: The premium choice for complex functionalization. Its weaker C–I bond allows for rapid Lithium-Halogen exchange at -78 °C that outcompetes the directing effect of the amide. It is also the superior substrate for mild, room-temperature cross-couplings.

  • 4-Bromobenzoyl Piperidine: The robust, economical workhorse. Ideal for standard Suzuki couplings where heating is acceptable. However, it poses a significant risk in lithiation chemistry due to competing ortho-lithiation directed by the piperidine amide.

Mechanistic Foundation: The Halogen Disparity

The reactivity difference is governed fundamentally by the Bond Dissociation Energy (BDE) and the rate of oxidative addition.

Feature4-Iodobenzoyl Piperidine4-Bromobenzoyl PiperidineImpact
C–X Bond Energy ~65 kcal/mol~81 kcal/molIodide cleaves much faster.
C–X Bond Length 2.10 Å1.90 ÅIodide is sterically more accessible for metal insertion.
Leaving Group Ability Excellent (

of HI

-10)
Good (

of HBr

-9)
Iodide facilitates faster oxidative addition.
Amide Influence Minimal (Exchange >> DoM)High (Exchange

DoM)
Critical: The amide directs lithiation ortho to itself.
Visualization: The Divergent Lithiation Pathways

The following diagram illustrates the critical risk when using the Bromo-substrate in lithiation chemistry. The piperidine amide is a strong Directed Ortho Metalation (DoM) group.

Lithiation_Pathways Start_I 4-Iodo-Benzoyl Piperidine Li_Exchange Li-Halogen Exchange (Kinetic Control) Start_I->Li_Exchange Fast (-78°C) DoM Directed Ortho Metalation (Thermodynamic/CIPE) Start_I->DoM Negligible Start_Br 4-Bromo-Benzoyl Piperidine Start_Br->Li_Exchange Slow Start_Br->DoM Competing Pathway Para_Li Para-Lithio Species (Desired) Li_Exchange->Para_Li Ortho_Li Ortho-Lithio Species (Impurity/Side Rxn) DoM->Ortho_Li

Figure 1: Reaction pathway competition. The Iodo-substrate favors clean exchange, while the Bromo-substrate risks ortho-lithiation due to the directing power of the piperidine amide.

Performance Comparison by Reaction Type

A. Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is the primary method for aryl functionalization.

  • Iodo-Analog Performance:

    • Conditions: Mild (Room Temperature to 40°C).

    • Catalyst Loading: Low (0.5 - 1.0 mol% Pd).

    • Ligands: Standard ligands (

      
      ) often suffice.
      
    • Advantage: Ideal for coupling with thermally sensitive boronic acids.

  • Bromo-Analog Performance:

    • Conditions: Requires heat (60°C - 100°C).

    • Catalyst Loading: Standard (1.0 - 5.0 mol% Pd).

    • Ligands: May require electron-rich, bulky ligands (e.g., SPhos, XPhos) for difficult substrates.

    • Advantage: Lower cost; often cleaner profiles if the boronic acid is stable at high heat (iodides can sometimes undergo de-iodination reduction).

B. Lithium-Halogen Exchange (The "Killer App" for Iodide)

This is where the two substrates diverge most sharply.

  • The Challenge: The piperidine amide moiety is a Lewis basic directing group . It coordinates Lithium, bringing the base (e.g., n-BuLi) close to the ortho-protons.

  • The Iodo Solution: The rate of Lithium-Iodine exchange is extremely fast (

    
    ). You get the para-lithio species exclusively.
    
  • The Bromo Problem: The rate of Lithium-Bromine exchange is slower.[2] It is comparable to the rate of ortho-deprotonation. Using n-BuLi with the Bromo analogue often results in a mixture of para-functionalization (via exchange) and ortho-functionalization (via DoM).

Experimental Protocols

Protocol A: Robust Suzuki Coupling (Bromo-Substrate Optimized)

Use this protocol for the cheaper Bromo-substrate. If using the Iodo-substrate, reduce temperature to RT.

Reagents:

  • 4-Bromobenzoyl piperidine (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • 
     (3 mol%) or 
    
    
    
    (5 mol%)
  • 
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Degassing (Crucial): Charge solid reagents into a vial. Seal and purge with

    
     or Ar for 5 mins. Add sparged solvent and base.
    
  • Reaction: Heat to 80°C for 4–12 hours.

    • Self-Validation: The reaction mixture should turn from orange/red to black (Pd precipitation) upon completion. If it turns black immediately, your catalyst may have decomposed (check oxygen levels).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: Selective Lithiation (Iodo-Substrate Mandatory)

Do not attempt this with the Bromo-substrate unless using specialized conditions (e.g., t-BuLi at -100°C).

Reagents:

  • 4-Iodobenzoyl piperidine (1.0 equiv)

  • i-PrMgCl (1.1 equiv) or n-BuLi (1.1 equiv)

  • Electrophile (e.g., DMF, aldehyde) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF

Workflow:

  • Setup: Flame-dry flask under Ar. Cool THF solution of substrate to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi dropwise down the side of the flask.

    • Timing: Stir for exactly 15-30 minutes . (Longer times risk scrambling).

  • Self-Validation (The Deuterium Test):

    • Before adding valuable electrophile: Take a 0.1 mL aliquot and quench into

      
       or 
      
      
      
      . Run NMR.
    • Pass: >95% Deuterium at para position.

    • Fail: Deuterium at ortho position (indicates DoM) or no Deuterium (failed exchange).

  • Quench: Add electrophile at -78°C. Warm to RT slowly.

Decision Matrix

ConstraintRecommended SubstrateReasoning
Budget Bromo Significantly cheaper; widely available from multiple vendors.
Reaction: Lithiation Iodo Avoids ortho-lithiation directed by the amide group.
Reaction: Suzuki (Scale-up) Bromo Cost savings are massive on kg scale; heating is easy to engineer.
Reaction: Suzuki (Discovery) Iodo Guarantees success on first try with mild conditions; saves time.
Substrate Stability Bromo Iodides can be light-sensitive and degrade over long storage.

References

  • Bond Dissociation Energies & Reactivity

    • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes C-I vs C-Br bond strengths).
    • Source:

  • Suzuki-Miyaura Coupling Mechanisms

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Source:

  • Lithium-Halogen Exchange vs.

    • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.
    • Source:

  • Practical Kinetics of Exchange

    • Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 41(7), 1187–1191.
    • Source:

Sources

A Researcher's Guide to the Elemental Analysis of C13H16INO: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a novel compound is a foundational step in its characterization. This guide provides an in-depth technical comparison of the theoretical and experimental elemental analysis of the organic molecule C13H16INO, a compound containing carbon, hydrogen, iodine, nitrogen, and oxygen. We will delve into the theoretical calculations that provide a baseline, followed by a detailed examination and comparison of two primary experimental techniques: Combustion Analysis and High-Resolution Mass Spectrometry (HRMS). This guide is designed to not only outline the "how" but, more importantly, the "why" behind the analytical choices, ensuring a robust and validated approach to elemental analysis.

Theoretical Elemental Composition: The Calculated Benchmark

Before embarking on any experimental analysis, it is crucial to establish the theoretical elemental composition based on the compound's molecular formula. This calculated data serves as the benchmark against which experimental results are compared, providing a critical measure of sample purity and analytical accuracy.

The elemental composition is calculated by determining the mass percentage of each element in the molecule. This is achieved by using the atomic masses of the constituent elements.

Atomic Masses:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Iodine (I): 126.904 u[1]

  • Nitrogen (N): 14.007 u[2]

  • Oxygen (O): 15.999 u[3]

Molecular Formula: C13H16INO

1.1. Calculation of Molecular Weight:

The molecular weight (MW) of C13H16INO is the sum of the atomic masses of all atoms in the molecule:

MW = (13 × 12.011) + (16 × 1.008) + (1 × 126.904) + (1 × 14.007) + (1 × 15.999) MW = 156.143 + 16.128 + 126.904 + 14.007 + 15.999 MW = 329.181 g/mol

1.2. Calculation of Elemental Percentages:

The percentage of each element is calculated using the following formula:

% Element = (Total mass of element in molecule / Molecular Weight of molecule) × 100

  • % Carbon (C): (156.143 / 329.181) × 100 = 47.43%

  • % Hydrogen (H): (16.128 / 329.181) × 100 = 4.90%

  • % Iodine (I): (126.904 / 329.181) × 100 = 38.55%

  • % Nitrogen (N): (14.007 / 329.181) × 100 = 4.25%

  • % Oxygen (O): (15.999 / 329.181) × 100 = 4.86%

Table 1: Theoretical Elemental Composition of C13H16INO

ElementAtomic Mass (u)Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01113156.14347.43
Hydrogen (H)1.0081616.1284.90
Iodine (I)126.9041126.90438.55
Nitrogen (N)14.007114.0074.25
Oxygen (O)15.999115.9994.86
Total 329.181 100.00

This theoretical data is the gold standard for comparison with the results obtained from the experimental methods described below.

Experimental Determination of Elemental Composition: A Comparative Guide

The experimental determination of the elemental composition of C13H16INO can be approached through several techniques. Here, we focus on two of the most powerful and commonly employed methods in modern analytical laboratories: Combustion Analysis and High-Resolution Mass Spectrometry.

Combustion Analysis: The Classic and Robust Method

Combustion analysis is a well-established and highly reliable technique for determining the elemental composition of organic compounds.[4] The underlying principle involves the complete combustion of a precisely weighed sample in a controlled oxygen atmosphere. The resulting combustion products are then quantitatively measured. For a compound like C13H16INO, a specialized approach is required to handle the halogen (iodine) component. The Oxygen Flask Combustion method, as detailed in the United States Pharmacopeia (USP) General Chapter <471> and ASTM E442, is a particularly suitable technique.[1][5]

This protocol is a self-validating system, incorporating steps for blank analysis and the use of certified reference materials to ensure accuracy and traceability.

Diagram 1: Workflow for Combustion Analysis

CombustionAnalysisWorkflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis Sample Weigh Sample (1-10 mg) in Halide-Free Filter Paper Wrap Wrap Sample and Add Fuse Strip Sample->Wrap Flask Place in Pt Gauze and into O2-flushed Flask with Absorbing Solution Wrap->Flask Ignite Ignite Fuse Strip Flask->Ignite Combust Complete Combustion Ignite->Combust Absorb Shake to Absorb Gases Combust->Absorb Titrate_I Titrate for Iodide (I) Absorb->Titrate_I GC_CHN Analyze for C, H, N (Gas Chromatography) Absorb->GC_CHN Calculate Calculate % Composition Titrate_I->Calculate GC_CHN->Calculate HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve Sample in Suitable Solvent Infuse Direct Infusion or LC-MS Introduction Dissolve->Infuse Ionize Ionization (e.g., ESI, APCI) Infuse->Ionize Analyze Mass Analysis (e.g., TOF, Orbitrap) Ionize->Analyze Detect High-Resolution Mass Spectrum Analyze->Detect ExactMass Determine Exact Mass of Molecular Ion Detect->ExactMass FormulaCalc Elemental Composition Calculator Software ExactMass->FormulaCalc Validate Compare Isotopic Pattern with Theoretical FormulaCalc->Validate Report Report Elemental Composition Validate->Report

Sources

Safety Operating Guide

1-(4-iodobenzoyl)-4-methylpiperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the authoritative disposal procedures for 1-(4-iodobenzoyl)-4-methylpiperidine .

As a specialized halogenated organic amide, this compound requires strict segregation from non-halogenated waste streams to ensure compliance with environmental regulations (preventing the formation of toxic byproducts during incineration) and to maintain laboratory safety standards.

Part 1: Chemical Profile & Hazard Identification

Since specific Safety Data Sheets (SDS) for this precise research intermediate are rare, we apply the Precautionary Principle . We derive its handling protocols from its functional groups: an aryl iodide and a piperidine amide .

Property Technical Detail Implication for Disposal
Chemical Class Halogenated Organic AmideMUST be segregated into halogenated waste streams.[1]
Functional Groups Aryl Iodide (-I), Amide (-CON<)Thermal decomposition releases toxic Hydrogen Iodide (HI) and Nitrogen Oxides (NOx).
Physical State Likely Solid (White/Off-white powder)Dispose of as solid hazardous waste unless dissolved in solvent.
Reactivity Stable; low reactivityCompatible with standard organic waste containers (HDPE/Glass).
Toxicity Assumed Irritant / Potential SensitizerZero-contact protocol; full PPE required.

Part 2: Pre-Disposal Safety Protocols

Before handling waste, establish a "Zero-Contact" barrier.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Double-gloving with Nitrile (0.11 mm minimum thickness).

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Respiratory: If handling fine powder outside a fume hood, use an N95 or P100 particulate respirator.

    • Body: Standard lab coat and closed-toe shoes.

  • Waste Segregation Rule (The "Halogen Rule"):

    • NEVER mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) if the total halogen content exceeds 1-2%, as this upgrades the entire container to a more expensive "Halogenated" disposal tier.

    • ALWAYS use a dedicated "Halogenated Organic" waste stream.

Part 3: Disposal Decision Logic

Use the following workflow to determine the correct disposal path for your specific state of matter.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is the material a Solid? Start->IsSolid IsLiquid Is the material in Solution? Start->IsLiquid SolidWaste Solid Waste Stream (Halogenated) IsSolid->SolidWaste Yes SolventType Identify Solvent Type IsLiquid->SolventType HaloLiquid Halogenated Liquid Waste (e.g., DCM, Chloroform) SolventType->HaloLiquid Halogenated Solvent NonHaloLiquid Non-Halogenated Liquid Waste (e.g., Methanol, Ethyl Acetate) SolventType->NonHaloLiquid Non-Halogenated Solvent SegregationWarning CRITICAL: Even if solvent is non-halogenated, the presence of the solute (Iodine) classifies this as HALOGENATED WASTE. NonHaloLiquid->SegregationWarning SegregationWarning->HaloLiquid Re-classify

Figure 1: Decision Matrix for Halogenated Amide Disposal. Note that the presence of the iodine atom in the solute mandates a Halogenated waste classification regardless of the solvent.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Substance

Applicable for: Expired pure compound, reaction byproducts, or contaminated weighing paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant screw cap.

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid using a disposable spatula.

    • Do not generate dust.[2][3][4][5]

  • Labeling:

    • Affix a hazardous waste label.[6][7]

    • Chemical Name: "1-(4-iodobenzoyl)-4-methylpiperidine".

    • Constituents: "Halogenated Organic Solid".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the closed jar into a secondary bin until pickup.

Scenario B: Disposal of Liquid Solutions

Applicable for: Reaction mixtures, mother liquors, or HPLC waste.

  • Compatibility Check: Ensure the solution pH is between 5 and 9. If the solution is acidic (e.g., from an acid workup), neutralize it with Sodium Bicarbonate before disposal to prevent gas generation in the waste drum.

  • Segregation:

    • Pour into the Halogenated Solvent Waste carboy (typically red or yellow tagged in many labs).

    • Crucial: Do not pour into the "Non-Halogenated" (Acetone/Ethanol) drum. The iodine content makes it incompatible with fuel-blending disposal methods used for non-halogenated solvents.

  • Log Entry: Record the volume and the approximate concentration of the iodinated compound on the waste log sheet.

Scenario C: Empty Container Disposal

Applicable for: The original shipping vial/bottle.

  • Triple Rinse: Rinse the empty vial three times with a compatible solvent (e.g., Acetone or Dichloromethane).

  • Rinsate Disposal: Pour the rinsate (the wash liquid) into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label or remove it.

  • Glass Disposal: Place the clean, dry vial into the "Broken/Laboratory Glass" box (not general trash).

Part 5: Emergency Response (Spills)

In the event of a spill, rapid containment prevents contamination of the lab environment.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid 1. Dampen paper towel 2. Wipe gently (avoid dust) 3. Place in Solid Waste SolidSpill->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Wait for absorption 3. Place in Solid Waste Bag LiquidSpill->ActionLiquid Decon Decontaminate Surface (Soap & Water) ActionSolid->Decon ActionLiquid->Decon

Figure 2: Workflow for containment and cleanup of minor laboratory spills.

Part 6: Regulatory Compliance (RCRA & EPA)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Code: While this specific compound is not P-listed or U-listed, it falls under Characteristic Waste if it exhibits toxicity. However, the industry standard is to classify it under Halogenated Organic Waste .

  • Destruction Method: The only approved destruction method for halogenated organics is High-Temperature Incineration (>1100°C) equipped with acid gas scrubbers to capture the Iodine/HI byproducts [1].

  • Do Not Sewering: Under no circumstances should this compound be poured down the sink. It is toxic to aquatic life and difficult for municipal water treatment plants to remove.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.